molecular formula C21H17N5O B15580428 ZINC36617540

ZINC36617540

Numéro de catalogue: B15580428
Poids moléculaire: 355.4 g/mol
Clé InChI: TVHWTBCSWIJFSJ-WCWDXBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ZINC36617540 is a useful research compound. Its molecular formula is C21H17N5O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H17N5O

Poids moléculaire

355.4 g/mol

Nom IUPAC

2-methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one

InChI

InChI=1S/C21H17N5O/c1-16-22-20-15-9-8-14-19(20)21(27)25(16)23-24-26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3/b24-23+

Clé InChI

TVHWTBCSWIJFSJ-WCWDXBQESA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of Action for Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a novel bioactive compound, such as those cataloged in the extensive ZINC database, represents a critical first step in the drug discovery pipeline. However, the true therapeutic potential of a molecule, for instance ZINC36617540 , can only be unlocked by elucidating its mechanism of action (MoA). As of this writing, specific experimental data detailing the MoA of this compound is not available in the public domain. This is not uncommon for many compounds listed in large chemical libraries, which often serve as starting points for screening campaigns.

This technical guide therefore provides a comprehensive framework for elucidating the MoA of a novel small molecule inhibitor, using a hypothetical investigation of a compound like this compound as a model. We will explore contemporary methodologies for target identification, signaling pathway analysis, and quantitative data presentation, equipping researchers with a robust strategy to characterize unstudied compounds.

Hypothetical Target Identification Strategies

The initial and most crucial step in characterizing a novel compound is the identification of its molecular target(s). Modern drug discovery has moved beyond traditional methods, embracing innovative approaches to pinpoint the specific proteins or pathways a compound interacts with. Phenotype-based screening, for example, has emerged as a powerful tool for discovering new chemical entities for first-in-class therapeutics. However, a significant challenge lies in the subsequent identification of the molecular target.

Several advanced strategies can be employed to overcome this hurdle:

  • Affinity-Based Methods: This classic approach involves immobilizing the bioactive small molecule on a solid support to "pull down" its binding partners from cell lysates. However, this method's success is contingent on a high binding affinity and can be hampered by structural modifications to the molecule.

  • Covalent Capture Techniques: To address the limitations of affinity-based methods, covalent capture strategies utilize photoactivatable moieties or electrophiles integrated into the small molecule. This enables the formation of a covalent bond with the target protein, facilitating its identification.

  • Label-Free Target Identification: These cutting-edge techniques monitor the engagement of a compound with its target by tracking changes in the protein's physical properties. Key label-free methods include:

    • Thermal Stability Assays (e.g., CETSA): Based on the principle that a protein's melting point increases upon ligand binding.

    • Proteolytic Stability Assays: Measuring changes in a protein's susceptibility to digestion by proteases upon compound binding.

    • Chemical Stability Assays: Assessing alterations in a protein's reactivity to chemical probes.

Experimental Workflow for Target Identification

The following diagram illustrates a generalized workflow for identifying the molecular target of a novel compound.

experimental_workflow cluster_screening Phenotypic Screening cluster_target_id Target Identification cluster_validation Target Validation Phenotypic_Assay High-Throughput Phenotypic Assay Hit_Compound Identify Hit Compound (e.g., this compound) Phenotypic_Assay->Hit_Compound Label_Free Label-Free Methods (e.g., CETSA, DARTS) Hit_Compound->Label_Free Affinity_Based Affinity-Based Methods (Pull-down) Covalent_Capture Covalent Capture (Photo-crosslinking) Binding_Assays Direct Binding Assays (SPR, ITC) Label_Free->Binding_Assays Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) Binding_Assays->Cellular_Assays Genetic_Perturbation Genetic Perturbation (CRISPR, siRNA) Cellular_Assays->Genetic_Perturbation

A generalized workflow for the identification and validation of a novel compound's molecular target.

Hypothetical Signaling Pathway Analysis

Once a target is identified, the next step is to understand how the compound's interaction with this target modulates downstream signaling pathways. For instance, elemental zinc (Zn2+) is known to influence a variety of cellular signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and pathways crucial for immune cell function.[1][2] A novel compound could potentially mimic or antagonize these effects.

A hypothetical MoA for a compound like this compound could involve the modulation of a kinase cascade. For example, if the identified target is a kinase, the compound could act as an inhibitor, preventing the phosphorylation and activation of downstream substrates.

Example Signaling Pathway: PI3K/Rac1/JNK

Based on known zinc signaling, a potential pathway affected by a novel compound could be the PI3K/Rac1/JNK pathway.[1] In this pathway, the activation of phosphoinositide 3-kinase (PI3K) leads to the activation of the small GTPase Rac1, which in turn activates the JNK signaling cascade, ultimately influencing cellular processes like gene expression and apoptosis.

The following diagram illustrates this hypothetical signaling pathway and the potential point of intervention for an inhibitory compound.

signaling_pathway PI3K PI3K Rac1 Rac1 PI3K->Rac1 JNK_Cascade JNK Cascade Rac1->JNK_Cascade Transcription_Factors Transcription Factors (e.g., c-Jun) JNK_Cascade->Transcription_Factors Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factors->Cellular_Response This compound This compound (Hypothetical Inhibitor) This compound->PI3K Inhibition

Hypothetical inhibition of the PI3K/Rac1/JNK signaling pathway by a novel compound.

Quantitative Data and Experimental Protocols

Rigorous quantitative analysis is essential to validate the MoA and determine the potency of a novel compound. This data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Hypothetical Quantitative Data Summary
Assay TypeTarget/PathwayMetricValueCell Line/System
Biochemical AssayRecombinant PI3KIC5050 nMCell-free
Cellular Assayp-AKT (Ser473) LevelsEC50200 nMHEK293
Cellular AssayJNK PhosphorylationEC50500 nMHeLa
Binding AssayPI3KKD25 nMSurface Plasmon Resonance
Cytotoxicity Assay-CC50> 10 µMHEK293
Detailed Experimental Protocols

3.2.1. PI3K Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PI3K.

  • Materials: Recombinant human PI3K, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

3.2.2. Western Blot for Phospho-AKT (Cellular)

  • Objective: To measure the effect of this compound on the phosphorylation of AKT, a downstream target of PI3K, in a cellular context.

  • Materials: HEK293 cells, serum-free media, this compound, growth factor (e.g., IGF-1), lysis buffer, primary antibodies (anti-p-AKT Ser473, anti-total AKT), secondary antibody (HRP-conjugated), ECL substrate.

  • Procedure:

    • Seed HEK293 cells in a 6-well plate and grow to 80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT and total AKT, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated experimental investigation, this guide provides a robust and technically detailed framework for approaching the characterization of any novel small molecule inhibitor. By employing a systematic approach that combines modern target identification techniques, in-depth signaling pathway analysis, and rigorous quantitative assessment, researchers can effectively unravel the complex biological activities of new chemical entities, paving the way for the development of next-generation therapeutics.

References

ZINC36617540 and Its Interaction with the HIV-1 Nef Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule ZINC36617540 and the Human Immunodeficiency Virus-1 (HIV-1) Nef protein. The Nef protein is a critical accessory factor for HIV-1 pathogenesis, playing a significant role in viral replication and the evasion of the host immune system.[1] Consequently, it is a promising target for the development of novel antiretroviral therapies. This document summarizes the current knowledge on the binding of this compound to Nef, details the methodologies used for its characterization, and illustrates the relevant biological pathways.

Data Presentation: Binding Affinity

The interaction between this compound and the HIV-1 Nef protein has been characterized through computational modeling and virtual screening approaches. The binding affinity is presented as the change in Gibbs free energy (ΔG bind), with a more negative value indicating a stronger interaction.

CompoundMethodTarget SiteBinding Affinity (ΔG bind)Reference
This compound Molecular DockingDimer Interface-20.2271 kcal/mol [1]
B9 (Reference Inhibitor)Molecular DockingDimer Interface-18.0694 kcal/mol[1]

Table 1: Computationally Determined Binding Affinities for this compound and a Reference Inhibitor to HIV-1 Nef.

Experimental and Computational Protocols

While the primary characterization of this compound binding to Nef has been computational, this section details both the computational methodology employed and a standard experimental protocol that would be utilized for validation and further characterization.

Computational Protocol: Molecular Docking and Virtual Screening

The binding affinity and mode of interaction for this compound with HIV-1 Nef were determined using a hybrid ligand- and structure-based virtual screening approach.[1]

  • Library Generation: A pharmacophore-based library of potential inhibitors was generated.

  • Protein Preparation: The three-dimensional crystal structure of the HIV-1 Nef protein dimer was prepared for docking. This involves the removal of water molecules, the addition of hydrogen atoms, and energy minimization to relieve any structural strain.

  • Molecular Docking: The prepared ligands, including this compound, were docked into the binding site at the dimer interface of the Nef protein using molecular docking software. This process predicts the preferred orientation of the ligand when bound to the protein to form a stable complex.

  • Binding Free Energy Calculation: The binding free energy (ΔG bind) was calculated for the top-ranked docking poses. This calculation estimates the strength of the interaction between the ligand and the protein. Hydrophobic and electrostatic interactions were identified as the prominent forces in the binding of this compound.[1]

  • Post-Docking Analysis: The binding mode and interactions of this compound were compared to that of a known reference inhibitor, B9, to ascertain a similar mode of action.[1]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

To experimentally validate the direct binding of this compound to Nef and to determine the kinetics of the interaction (association and dissociation rates), Surface Plasmon Resonance (SPR) would be the method of choice. The following is a representative protocol based on established methods for other Nef inhibitors.[2][3]

  • Protein and Ligand Preparation:

    • Recombinant full-length HIV-1 Nef protein is expressed and purified.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the SPR running buffer to a range of concentrations.

  • SPR Instrument and Sensor Chip Preparation:

    • An SPR instrument (e.g., a Biacore system) is used with a suitable sensor chip (e.g., CM5).

    • The Nef protein is immobilized on the sensor chip surface using standard amine coupling chemistry. A control flow cell is prepared with an irrelevant protein or no protein to subtract non-specific binding.

  • Binding Analysis:

    • The running buffer is continuously flowed over the sensor chip to establish a stable baseline.

    • Different concentrations of this compound are injected over the Nef-immobilized surface and the control surface for a set association time.

    • The running buffer is then flowed over the chip to monitor the dissociation of the compound.

    • The sensor surface is regenerated between cycles with a specific buffer to remove any bound analyte.

  • Data Analysis:

    • The response units (RU) are measured in real-time, reflecting the binding of this compound to the immobilized Nef.

    • The data from the control flow cell is subtracted from the active flow cell to obtain the specific binding signal.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Signaling Pathway: HIV-1 Nef-Mediated MHC-I Downregulation

The HIV-1 Nef protein plays a crucial role in immune evasion by downregulating Major Histocompatibility Complex Class I (MHC-I) molecules from the surface of infected cells.[4][5][6][7][8] This prevents the presentation of viral antigens to cytotoxic T lymphocytes (CTLs), thereby protecting the infected cell from being killed. The following diagram illustrates this key signaling pathway.

Nef_MHC1_Downregulation cluster_cell Infected Host Cell cluster_complex Complex Formation Nef HIV-1 Nef MHCI MHC-I Nef->MHCI binds to cytoplasmic tail PACS1 PACS-1 Nef->PACS1 binds AP1 AP-1 PACS1->AP1 recruits Clathrin Clathrin AP1->Clathrin recruits Endosome Endosome Clathrin->Endosome mediates endocytosis TGN Trans-Golgi Network (TGN) CellSurface Cell Surface TGN->CellSurface Normal Trafficking (Blocked by Nef) Endosome->TGN Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation CellSurface->Endosome Internalization Kinase_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation Steps cluster_detection 3. Detection & Analysis PurifiedNef Purified Recombinant Nef Preincubation Pre-incubate Nef, Hck, & this compound PurifiedNef->Preincubation PurifiedHck Purified Recombinant Hck PurifiedHck->Preincubation This compound This compound (Test Compound) This compound->Preincubation NefHck_Interaction Nef-Hck Interaction This compound->NefHck_Interaction Inhibits ATP_Substrate ATP & Kinase Substrate ReactionStart Add ATP & Substrate to start reaction ATP_Substrate->ReactionStart Preincubation->ReactionStart Preincubation->NefHck_Interaction Detection Measure Substrate Phosphorylation (e.g., Fluorescence) ReactionStart->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis Hck_Activation Hck Activation NefHck_Interaction->Hck_Activation Hck_Activation->ReactionStart

References

Synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one, a molecule of interest in medicinal chemistry. The synthesis involves a multi-step process, beginning with the formation of a key intermediate, 3-amino-2-methylquinazolin-4(3H)-one, followed by a diazotization and coupling reaction. This document details the experimental protocols, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a convergent approach. The core quinazolinone scaffold is first constructed and functionalized with an amino group at the 3-position. In a separate step, the coupling partner, N-phenylaniline (diphenylamine), is diazotized. Finally, the diazotized N-phenylaniline is coupled with the 3-amino-2-methylquinazolin-4(3H)-one intermediate to yield the final product.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

This initial step involves the cyclization of anthranilic acid with acetic anhydride (B1165640).[1]

Procedure:

  • In a round-bottom flask, a mixture of anthranilic acid (30 g, 220 mmol) and acetic anhydride (30 mL) is prepared.

  • The mixture is stirred at room temperature until the anthranilic acid is fully dissolved. Due to the exothermic nature of the reaction, the flask may be cooled in an ice bath to moderate the temperature.

  • The reaction mixture is then refluxed for 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using dichloromethane (B109758) as the eluent.

  • Upon completion, the excess solvent is removed under reduced pressure. The resulting solid is then poured into ice water.

  • The precipitated solid is collected by filtration and recrystallized from ethanol (B145695) to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate 2)

The benzoxazinone (B8607429) intermediate is subsequently converted to the 3-aminoquinazolinone.[1][2]

Procedure:

  • A solution of 2-methyl-4H-3,1-benzoxazin-4-one (3 g, 18.63 mmol) is prepared in 10 mL of ethanol and stirred for several minutes.

  • Hydrazine hydrate (B1144303) (0.91 mL, 18.63 mmol) is added cautiously to the solution.

  • The resulting mixture is refluxed for 7 hours, with reaction completion monitored by TLC.

  • After reflux, the reaction mixture is cooled, and the precipitated solid is collected by suction filtration.

  • The solid is air-dried to afford 3-amino-2-methylquinazolin-4(3H)-one.

Synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one (Final Product)

This final step involves the diazotization of N-phenylaniline and its subsequent coupling with the 3-amino-2-methylquinazolin-4(3H)-one intermediate.

Procedure:

  • Diazotization of N-phenylaniline:

    • N-phenylaniline (1.69 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a beaker, cooling the mixture to 0-5 °C in an ice-salt bath.

    • A pre-cooled solution of sodium nitrite (B80452) (0.7 g, 10 mmol) in water (5 mL) is added dropwise to the N-phenylaniline solution with constant stirring, maintaining the temperature between 0-5 °C.

    • The stirring is continued for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 10 mmol) is dissolved in a solution of sodium acetate (B1210297) (5 g) in ethanol (20 mL). The solution is cooled to 0-5 °C.

    • The freshly prepared diazonium salt solution is added slowly to the solution of 3-amino-2-methylquinazolin-4(3H)-one with vigorous stirring, ensuring the temperature remains below 5 °C.

    • The reaction mixture is stirred for 2-3 hours at 0-5 °C, during which the azo dye precipitates.

    • The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure product.

Quantitative Data

The following tables summarize the quantitative data for the key intermediates and related derivatives as reported in the literature.

Table 1: Physicochemical and Yield Data for Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
2-Methyl-4H-3,1-benzoxazin-4-oneC₉H₇NO₂161.16--[1]
3-Amino-2-methylquinazolin-4(3H)-oneC₉H₉N₃O175.19224-22698[1][2]
3-Amino-2,6-dimethylquinazolin-4(3H)-oneC₁₀H₁₁N₃O189.22170-17131[3]
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-oneC₉H₈FN₃O193.18198-19951[3]
3-Amino-7-chloro-2-methylquinazolin-4(3H)-oneC₉H₈ClN₃O209.64197-20040[4]

Table 2: Spectroscopic Data for 3-Amino-2-methylquinazolin-4(3H)-one

SpectroscopyDataReference
¹H-NMR (500 MHz, DMSO-d₆)δ 7.91–7.90 (d, J = 9.58 Hz, 2H), 7.30–7.27 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃)[1][2]
¹³C-NMR (125 MHz, DMSO-d₆)δ 173.2 (C=O), 151.2 (N-C=N), 135.0, 132.3, 122.9 (CH), 117.0 (CH), 116.8 (CH), 110.0 (CH), 20.8 (CH₃)[2]
UV-Vis (λₘₐₓ, nm)230, 245, 320[2]

Visualizations

Detailed Synthesis Workflow

Detailed_Synthesis cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination cluster_step3a Step 3a: Diazotization cluster_step3b Step 3b: Azo Coupling A1 Anthranilic Acid + Acetic Anhydride A2 Reflux (6h) A1->A2 A3 2-Methyl-4H-3,1-benzoxazin-4-one A2->A3 B1 Benzoxazinone + Hydrazine Hydrate in Ethanol A3->B1 B2 Reflux (7h) B1->B2 B3 3-Amino-2-methylquinazolin-4(3H)-one B2->B3 D1 3-Amino-2-methylquinazolin-4(3H)-one in EtOH/NaOAc B3->D1 C1 N-Phenylaniline in HCl C2 Add NaNO₂ (0-5 °C) C1->C2 C3 Diazonium Salt Solution C2->C3 D2 Add Diazonium Salt (0-5 °C) C3->D2 D1->D2 D3 Target Compound D2->D3

Caption: Step-by-step synthesis protocol.

Logical Relationship of Reagents and Intermediates

Reagent_Relationship Anthranilic_Acid Anthranilic Acid Intermediate_1 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Intermediate_1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate_1 Intermediate_2 3-Amino-2-methylquinazolin-4(3H)-one Intermediate_1->Intermediate_2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_2 Final_Product Target Compound Intermediate_2->Final_Product N_Phenylaniline N-Phenylaniline Diazo_Salt Diazonium Salt N_Phenylaniline->Diazo_Salt NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazo_Salt Diazo_Salt->Final_Product

Caption: Reagent and intermediate dependencies.

Conclusion

The synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one is a feasible process for a medicinal chemistry laboratory. The preparation of the 3-amino-2-methylquinazolin-4(3H)-one intermediate is a well-established and high-yielding process. The final diazotization and azo coupling step, while requiring careful temperature control, follows standard organic chemistry principles. This guide provides the necessary procedural details and data to enable the successful synthesis and characterization of this and related compounds for further research and development.

References

An In-depth Technical Guide to the Chemical Properties and Stability of ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC36617540, systematically known as 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one, is a novel compound identified as a potent inhibitor of the HIV-1 Nef protein, exhibiting significant anti-HIV activity. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported qualitative information with computationally predicted physicochemical parameters. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key chemical properties and a representative synthesis method for compounds of this class. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel anti-HIV therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a small molecule belonging to the quinazolinone class of heterocyclic compounds. Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Systematic Name 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-oneVendor Information
ZINC ID This compoundZINC Database
CAS Number 1174905-91-9Vendor Information
Molecular Formula C₂₁H₁₇N₅OVendor Information
Molecular Weight 355.40 g/mol Vendor Information
Appearance Solid powderVendor Information

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
LogP 4.2ALOGPS
pKa (most acidic) 10.5 (Amide)ChemAxon
pKa (most basic) 1.2 (Azo group)ChemAxon
Aqueous Solubility InsolubleGeneral Observation
DMSO Solubility SolubleVendor Information

Note: Predicted values are estimations and should be confirmed by experimental determination.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

  • Storage Conditions : For long-term storage, the compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.

  • Shipping : The compound is considered stable for several weeks at ambient temperatures, making it suitable for standard shipping conditions.

  • Solution Stability : Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C for long-term use or at 0-4°C for short-term use. The stability of quinazolinone derivatives in aqueous solutions can be variable and should be assessed for specific experimental conditions.

Biological Activity and Mechanism of Action

This compound has been identified as a novel inhibitor of the HIV-1 Nef protein. Nef is a viral accessory protein that plays a critical role in HIV pathogenesis by manipulating host cell signaling pathways to enhance viral replication and evade the host immune system. By inhibiting Nef, this compound presents a potential therapeutic strategy to counteract these viral mechanisms. The primary mode of action is believed to be through binding to the Nef protein, thereby disrupting its interactions with host cellular machinery.

The HIV-1 Nef Signaling Pathway

The HIV-1 Nef protein manipulates several host cell signaling pathways to create a more favorable environment for viral replication and to evade immune detection. A simplified representation of some of these interactions is depicted below. This compound, as a Nef inhibitor, would theoretically block these downstream effects.

Nef_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD4 CD4 Receptor Endocytosis Endocytosis CD4->Endocytosis Leads to MHC_I MHC-I Immune_Evasion Immune Evasion MHC_I->Immune_Evasion Leads to TCR T-Cell Receptor Nef HIV-1 Nef Nef->MHC_I Downregulates AP2 AP-2 Complex Nef->AP2 Recruits PAK2 PAK2 Kinase Nef->PAK2 Activates Vav Vav Nef->Vav Interacts with AP2->CD4 Binds T_Cell_Activation T-Cell Activation PAK2->T_Cell_Activation Promotes Vav->T_Cell_Activation Promotes This compound This compound This compound->Nef Inhibits

Caption: Simplified signaling pathway of HIV-1 Nef and the inhibitory action of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the physicochemical properties and for the synthesis of this compound.

Synthesis of 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one

A common synthetic route for 2-methyl-3-substituted-quinazolin-4-ones involves a two-step process.[1][2][3][4]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride (B1165640) dropwise with stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of the Final Compound

  • Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and (E)-1,2-diphenyldiazene-1-amine (or a suitable precursor) in a high-boiling point solvent such as glacial acetic acid or ethanol.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Intermediate 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Intermediate Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Final_Product This compound Intermediate->Final_Product Reflux Amine_Precursor (E)-1,2-diphenyldiazene-1-amine Amine_Precursor->Final_Product

Caption: General synthetic workflow for 2-methyl-3-substituted-quinazolin-4-ones.

Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the traditional and most reliable method for determining LogP.

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24 hours) to ensure partitioning equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of this compound in each layer using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

  • Add an excess amount of solid this compound to a known volume of water or a relevant buffer solution in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to achieve equilibrium.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa

Potentiometric titration is a standard method for the experimental determination of pKa.

  • Dissolve a precise amount of this compound in a suitable solvent, often a co-solvent system like water-methanol or water-DMSO, due to the low aqueous solubility of many organic compounds.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Conclusion

This compound is a promising anti-HIV agent that targets the viral Nef protein. This technical guide has summarized its known chemical properties and provided predicted values for key physicochemical parameters that are essential for further drug development. The outlined experimental protocols offer a starting point for the empirical determination of these properties and for the synthesis of this and related quinazolinone derivatives. Further research is warranted to fully characterize the chemical and biological profile of this compound and to explore its therapeutic potential.

References

Quinazolinone Derivatives as Potential HIV-1 Nef Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) Nef accessory protein is a critical virulence factor that plays a pivotal role in viral pathogenesis, making it an attractive, yet challenging, target for novel antiretroviral therapies. Nef lacks intrinsic enzymatic activity and functions by modulating host cell signaling and trafficking pathways to enhance viral replication and immune evasion. While the quinazolinone scaffold is a recognized pharmacophore in the development of anti-HIV agents targeting various viral proteins, its specific application as a direct inhibitor of HIV-1 Nef is not extensively documented in publicly available research. This guide provides a comprehensive overview of HIV-1 Nef as a therapeutic target, details established experimental protocols for identifying and characterizing Nef inhibitors, and presents data on known Nef antagonists to serve as a blueprint for the potential development of quinazolinone-based Nef inhibitors.

Introduction to HIV-1 Nef as a Therapeutic Target

HIV-1 Nef is a small, myristoylated protein that is crucial for the progression to Acquired Immunodeficiency Syndrome (AIDS).[1][2][3] It orchestrates a multitude of functions that are essential for the virus in vivo, including:

  • Downregulation of cell-surface CD4: This prevents superinfection of host cells and facilitates the release of new virions.[4][5]

  • Downregulation of MHC-I molecules: This allows infected cells to evade recognition and elimination by cytotoxic T lymphocytes (CTLs).[1]

  • Enhancement of viral infectivity and replication: Nef promotes the production of more infectious viral particles.[1][3]

  • Modulation of T-cell activation and signaling: Nef can manipulate host cell signaling to create a more favorable environment for viral replication.[1][3]

The lack of enzymatic function makes Nef a non-traditional drug target, requiring the development of inhibitors that disrupt its protein-protein interactions with host cell factors.[1][3][6]

Key Signaling Pathways Modulated by HIV-1 Nef

Understanding the signaling pathways hijacked by Nef is crucial for the rational design of inhibitors. Two of the most well-characterized pathways are CD4 and MHC-I downregulation.

Nef-Mediated CD4 Downregulation

Nef hijacks the clathrin-mediated endocytosis pathway to remove CD4 from the cell surface. This process involves the direct interaction of Nef with the cytoplasmic tail of CD4 and the AP-2 clathrin adaptor complex.[7][8]

CD4_Downregulation Nef HIV-1 Nef AP2 AP-2 Complex Nef->AP2 recruits CD4 CD4 Receptor CD4->AP2 bridges to Clathrin Clathrin AP2->Clathrin recruits Endosome Early Endosome Clathrin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation

Nef-mediated CD4 downregulation pathway.
Nef-Mediated MHC-I Downregulation

Nef disrupts the trafficking of MHC-I molecules from the trans-Golgi network (TGN) to the cell surface and promotes their endocytosis. This involves interactions with the AP-1 adaptor complex and components of the Src family kinase (SFK) signaling cascade.[1][9]

MHC_I_Downregulation Nef HIV-1 Nef AP1 AP-1 Complex Nef->AP1 recruits SFK Src Family Kinase (e.g., Hck) Nef->SFK activates MHCI MHC-I MHCI->AP1 bridges to TGN TGN Endosome Endosome TGN->Endosome diverts from surface Lysosome Lysosome Endosome->Lysosome Degradation

Nef-mediated MHC-I downregulation pathway.

Experimental Protocols for Screening and Characterizing Nef Inhibitors

The identification of Nef inhibitors requires a multi-step process involving both biochemical and cell-based assays.

High-Throughput Screening (HTS) for Nef Inhibitors

Given Nef's lack of enzymatic activity, HTS assays are designed to measure the disruption of Nef's interaction with host proteins. A successful approach has been the effector kinase coupling assay.[10][11]

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation cluster_2 Lead Characterization CompoundLibrary Compound Library (e.g., >200,000 compounds) PrimaryScreen Primary Screen: Nef-Hck Kinase Assay CompoundLibrary->PrimaryScreen HitSelection Initial Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Assay: Nef-Hck vs. Hck alone HitSelection->DoseResponse NefDependentHits Nef-Dependent Hits DoseResponse->NefDependentHits CellularAssays Cell-Based Assays: - HIV-1 Replication - MHC-I Downregulation NefDependentHits->CellularAssays LeadCompounds Lead Compounds CellularAssays->LeadCompounds Quinazolinone_Synthesis Reactant1 Anthranilic Acid Derivative Intermediate Intermediate Reactant1->Intermediate Condensation Reactant2 Amide/Amine (with R1, R2) Reactant2->Intermediate Product Quinazolinone Derivative Intermediate->Product Cyclization

References

Discovery of ZINC36617540: A Virtual Screening Approach to Inhibit HIV-1 Nef

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery Professionals

This guide details the computational discovery of ZINC36617540, a novel inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) Negative effector (Nef) protein. The identification of this small molecule was accomplished through a sophisticated in-silico approach, combining ligand-based and structure-based virtual screening methodologies. This document provides an in-depth overview of the screening workflow, quantitative binding data, and the putative mechanism of action, offering valuable insights for researchers in virology and computational drug design.

Executive Summary

The HIV-1 Nef protein is a key accessory factor in AIDS pathogenesis, playing a crucial role in viral replication and the evasion of the host immune system. Due to its multifaceted functions, Nef has emerged as an attractive therapeutic target. This work outlines the successful identification of a potent Nef inhibitor, this compound, from the ZINC database using a hybrid virtual screening protocol. The discovered compound exhibits a strong predicted binding affinity to the Nef protein dimer interface, suggesting a potential mechanism for disrupting its critical biological functions.

Virtual Screening and Hit Identification

The discovery of this compound was the result of a multi-step virtual screening cascade designed to identify novel chemical scaffolds with the potential to inhibit HIV-1 Nef. The process began with the generation of a pharmacophore model based on known Nef inhibitors, followed by molecular docking simulations to predict the binding affinity and pose of candidate compounds.

Data Presentation: Predicted Binding Affinities

The virtual screening campaign identified several potential hits, with this compound emerging as a top candidate. The predicted binding free energy (ΔG bind) of this compound was calculated and compared to a known reference inhibitor, B9, demonstrating a superior binding affinity.

Compound IDTarget ProteinPredicted Binding Free Energy (ΔG bind) in kcal/mol
This compoundHIV-1 Nef-20.2271
B9 (Reference)HIV-1 Nef-18.0694

Table 1: Comparison of the predicted binding free energies of the identified hit compound this compound and the reference inhibitor B9 against the HIV-1 Nef protein. Data sourced from Moonsamy et al.[1]

Experimental Protocols

The identification of this compound was achieved through a comprehensive in-silico protocol. The following sections detail the key computational methodologies employed.

1. Pharmacophore-Based Virtual Screening:

  • Objective: To identify compounds from the ZINC database that share the key chemical features of known HIV-1 Nef inhibitors.

  • Methodology: A pharmacophore model was generated using the Schrödinger software suite. This model defined the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding to the Nef protein. The ZINC database was then screened against this pharmacophore model to filter for molecules possessing the desired features.

2. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the pharmacophore-screened compounds within the active site of the HIV-1 Nef protein.

  • Methodology: The top-ranking compounds from the pharmacophore screen were subjected to molecular docking studies using the Glide module of the Schrödinger suite. The crystal structure of the HIV-1 Nef protein was prepared for docking by assigning bond orders, adding hydrogens, and minimizing the structure. Ligands were then docked into the defined binding pocket at the dimer interface of the Nef protein. The resulting poses were scored based on their predicted binding free energy. This compound was identified as a high-scoring hit with a more favorable binding energy than the reference compound B9[1].

Visualizing the Discovery and Mechanism

To better illustrate the computational workflow and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Virtual Screening Workflow start ZINC Database pharmacophore Pharmacophore Screening start->pharmacophore Filter based on chemical features docking Molecular Docking (Glide) pharmacophore->docking Ranked Hits hit Identification of this compound docking->hit Top Candidate

Virtual Screening Workflow for this compound

The proposed mechanism of action for this compound involves its binding to the dimer interface of the HIV-1 Nef protein. This interaction is predicted to be stabilized by a combination of hydrophobic and electrostatic forces[1]. By occupying this critical site, this compound may allosterically inhibit the downstream signaling functions of Nef.

The HIV-1 Nef protein is known to modulate several host cell signaling pathways to promote viral pathogenesis. A key function of Nef is the downregulation of cell surface receptors such as CD4 and MHC class I molecules, which helps the virus evade the host immune response[2][3]. Nef achieves this by hijacking cellular trafficking machinery. Furthermore, Nef interacts with and activates Src-family kinases, such as Hck, to manipulate cellular signaling for the virus's benefit[4][5].

G cluster_0 HIV-1 Nef Signaling cluster_1 Inhibition by this compound Nef HIV-1 Nef Dimer CD4 CD4 Downregulation Nef->CD4 MHC1 MHC-I Downregulation Nef->MHC1 SFK Src-Family Kinase (Hck) Activation Nef->SFK ImmuneEvasion Immune Evasion CD4->ImmuneEvasion MHC1->ImmuneEvasion ViralReplication Enhanced Viral Replication SFK->ViralReplication ZINC This compound ZINC->Nef Binds to dimer interface

References

Structural and Functional Analysis of the ZINC36617540 Scaffold: A Potential HIV-1 Nef Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus-1 (HIV-1) Nef protein is a critical accessory factor for viral pathogenesis and represents a key target for the development of novel antiretroviral therapies. This document provides a detailed technical overview of the ZINC36617540 scaffold, a computationally identified inhibitor of the HIV-1 Nef protein. While experimental data on this specific compound is limited, this guide consolidates the available computational findings and presents a comprehensive framework of experimental protocols for its potential validation and further characterization. The aim is to equip researchers and drug development professionals with the necessary theoretical and practical knowledge to investigate this compound and similar Nef-targeting compounds.

Introduction to HIV-1 Nef as a Therapeutic Target

The HIV-1 Nef protein is a small, myristoylated accessory protein that, despite lacking enzymatic activity, plays a crucial role in the viral life cycle and the evasion of the host immune system.[1] Nef manipulates various cellular pathways to enhance viral replication and protect infected cells from immune clearance.[1] Key functions of Nef include the downregulation of cell surface receptors such as CD4 and Major Histocompatibility Complex class I (MHC-I), which prevents superinfection and shields infected cells from cytotoxic T lymphocytes, respectively.[2][3] Given its multifaceted role in HIV-1 pathogenesis, inhibiting Nef function is a promising therapeutic strategy.

This compound: A Computationally Identified Nef Inhibitor

This compound is a small molecule identified through in silico screening of the ZINC database as a potential inhibitor of the HIV-1 Nef protein.[2] Computational studies have provided insights into its binding mode and predicted affinity for the Nef protein.

Chemical and Pharmacophoric Features

The this compound scaffold possesses key pharmacophoric features that are predicted to be essential for its interaction with the Nef protein. These include hydrogen bond acceptors, a hydrophobic moiety, an aromatic moiety, and a hydrogen bond donor. These features enable it to interact with key residues within the Nef protein's structure.

Quantitative Data: Computational Predictions

The primary quantitative data available for this compound is derived from molecular docking studies. This data provides a theoretical basis for its potential as a Nef inhibitor.

Parameter Value Method Reference
Binding Affinity (ΔG bind) -20.2271 kcal/molMolecular Docking[2]
CAS Number 1174905-91-9N/AN/A

Proposed Mechanism of Action and Signaling Pathways

Based on computational modeling, this compound is predicted to inhibit Nef function by disrupting its interaction with host cellular proteins. The binding of this compound to Nef is thought to occur at the dimer interface, a region critical for Nef's biological activities. The primary interactions are believed to be hydrophobic and electrostatic forces. By occupying this binding pocket, this compound may allosterically inhibit Nef's ability to engage with its cellular partners, thereby disrupting downstream signaling pathways.

Nef_Signaling_Pathway cluster_Infected_Cell HIV-1 Infected Cell Nef Nef Protein AP_complex Adaptor Protein Complexes (AP-1, AP-2) Nef->AP_complex recruits Immune_Evasion Immune Evasion Nef->Immune_Evasion Viral_Replication Enhanced Viral Replication Nef->Viral_Replication This compound This compound This compound->Nef inhibits MHC_I MHC-I AP_complex->MHC_I targets CD4 CD4 AP_complex->CD4 targets Endocytosis Endocytosis & Lysosomal Degradation MHC_I->Endocytosis CD4->Endocytosis

Figure 1: Proposed inhibitory action of this compound on the Nef signaling pathway.

Experimental Protocols for Validation and Characterization

The following section details key experimental protocols that are essential for the validation and in-depth characterization of this compound as an HIV-1 Nef inhibitor.

Synthesis of this compound

As no public synthesis protocol for this compound is available, a general workflow for the synthesis of a novel small molecule inhibitor is proposed below.

Synthesis_Workflow start Retrosynthetic Analysis step1 Procurement of Starting Materials start->step1 step2 Multi-step Organic Synthesis step1->step2 step3 Purification by Chromatography (e.g., HPLC) step2->step3 step4 Structural Verification (NMR, Mass Spectrometry) step3->step4 end Pure this compound Compound step4->end

Figure 2: General workflow for the chemical synthesis of this compound.

Methodology:

  • Retrosynthetic Analysis: Deconstruct the this compound molecule to identify commercially available starting materials and key chemical reactions.

  • Synthesis: Perform a multi-step synthesis under optimized reaction conditions (temperature, pressure, catalysts).

  • Purification: Purify the crude product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Structural Confirmation: Verify the chemical structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro HIV-1 Replication Assay

This assay determines the effect of this compound on the replication of HIV-1 in a T-cell line.

Methodology:

  • Cell Culture: Culture a suitable T-cell line (e.g., CEM-T4) in appropriate media.

  • Infection: Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain).

  • Treatment: Treat the infected cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known antiretroviral drug).

  • Incubation: Incubate the cultures for a defined period (e.g., 7-14 days).

  • Quantification of Viral Replication: At various time points, collect supernatant from the cell cultures and quantify the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).[4]

  • Data Analysis: Plot the p24 antigen concentration against the this compound concentration to determine the EC50 (half-maximal effective concentration).

MHC-I Downregulation Assay

This flow cytometry-based assay assesses the ability of this compound to reverse Nef-mediated downregulation of MHC-I on the cell surface.[2][3][5][6]

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HeLa or Jurkat T-cells) with a plasmid co-expressing HIV-1 Nef and a reporter protein (e.g., GFP).

  • Treatment: Treat the transfected cells with various concentrations of this compound.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for MHC-I (e.g., anti-HLA-A, B, C).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the GFP-positive (Nef-expressing) cell population.

  • Data Analysis: Measure the mean fluorescence intensity (MFI) of the MHC-I staining in the GFP-positive population. Compare the MFI of treated cells to untreated cells to determine the extent to which this compound restores MHC-I surface expression.

MHC_I_Assay_Workflow start Transfect cells with Nef-GFP plasmid step1 Treat with this compound start->step1 step2 Stain with fluorescent anti-MHC-I antibody step1->step2 step3 Analyze by Flow Cytometry step2->step3 step4 Gate on GFP+ (Nef-expressing) cells step3->step4 end Quantify MHC-I Mean Fluorescence Intensity step4->end

Figure 3: Experimental workflow for the MHC-I downregulation assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel class of anti-HIV-1 drugs targeting the Nef protein. The computational data suggests a high binding affinity and a plausible mechanism of action. However, experimental validation is crucial. The protocols outlined in this guide provide a clear roadmap for the synthesis, in vitro characterization, and mechanistic studies of this compound. Future research should focus on obtaining empirical data for its anti-HIV activity, cytotoxicity, and specificity. Successful validation would pave the way for lead optimization and preclinical development of this and related scaffolds as potent Nef inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: In Vitro Human Immunodeficiency Virus (HIV-1) Replication Assays for the Evaluation of Novel Compounds such as ZINC36617540.

Introduction

The development of novel antiretroviral agents is crucial in the ongoing effort to combat the HIV/AIDS pandemic. A critical step in this process is the in vitro evaluation of candidate compounds for their ability to inhibit HIV-1 replication. This document provides an overview of common in vitro assays and detailed protocols that can be adapted for testing the anti-HIV-1 activity of novel compounds, such as this compound.

HIV-1 replication in vitro can be monitored through various methods, each targeting different stages of the viral life cycle.[1][2] Key assays include the measurement of viral proteins like p24 antigen, the use of reporter gene systems such as luciferase, and the assessment of viral enzyme activity, like that of reverse transcriptase.[1][3] These assays are fundamental in determining the potency and mechanism of action of potential antiviral drugs.

Key In Vitro HIV-1 Replication Assays

A variety of in vitro assays are available to screen and evaluate anti-HIV compounds.[4] These can be broadly categorized as cell-based assays and enzyme assays. Cell-based assays measure the inhibition of viral replication within a cellular context, providing a more holistic view of a compound's activity.[2][4] Common endpoints for these assays include the quantification of viral products or the assessment of virus-induced cytopathic effects.[2]

HIV-1 p24 Antigen Capture ELISA

The HIV-1 p24 antigen is a core structural protein of the virus and its detection in cell culture supernatants is a reliable indicator of viral replication.[5] The p24 antigen capture ELISA is a widely used method due to its sensitivity, specificity, and ease of use.[5][6]

Luciferase Reporter Gene Assay

Luciferase reporter assays offer a highly sensitive and quantitative method for measuring HIV-1 replication.[7][8] These assays utilize engineered HIV-1 strains that carry a luciferase reporter gene. Upon successful infection and gene expression, the luciferase enzyme is produced, and its activity can be measured by the emission of light upon the addition of a substrate.[7][9] Single-round infectivity assays using pseudotyped viruses are particularly advantageous as they measure the instantaneous inhibition by a drug.[7] Dual-luciferase systems can simultaneously monitor HIV infection and cell viability, providing a more accurate assessment of a compound's specific antiviral activity.[10][11]

Experimental Protocols

Protocol 1: HIV-1 p24 Antigen Capture ELISA

This protocol outlines the steps for determining the concentration of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.

Materials:

  • HIV-1 p24 antigen ELISA kit (commercial kits are widely available)

  • Cell culture supernatant from HIV-1 infected cells treated with the test compound (e.g., this compound) at various concentrations.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Stop solution (as provided in the kit).

Procedure:

  • Plate Preparation: Pre-coated microplate wells with a monoclonal antibody specific to the HIV-1 p24 antigen are typically provided in commercial kits.[12]

  • Sample and Standard Addition: Add 100 µL of standards and diluted cell culture supernatant samples to the wells.[13] It is recommended to run samples in duplicate or triplicate.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with wash buffer.[6]

  • Detection Antibody Addition: Add 100 µL of biotin-labeled anti-p24 antibody to each well and incubate at 37°C for 60 minutes.[12]

  • Washing: Repeat the washing step as described above.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP (horseradish peroxidase) conjugate to each well and incubate at room temperature for 30-60 minutes.[14]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[14]

Data Analysis: A standard curve is generated by plotting the absorbance values of the p24 standards against their known concentrations. The concentration of p24 in the test samples is then interpolated from this standard curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the untreated control. The 50% inhibitory concentration (IC50) can then be determined by non-linear regression analysis.

Protocol 2: Single-Round Luciferase Reporter Gene Assay

This protocol describes a single-round infectivity assay using Env-pseudotyped, luciferase-expressing HIV-1 particles to assess the inhibitory activity of a test compound.

Materials:

  • HEK293T cells.

  • HIV-1 backbone plasmid with a luciferase reporter gene and a deleted envelope gene (e.g., pNL4-3.Luc.R-E-).

  • Vesicular stomatitis virus G protein (VSV-G) envelope expression plasmid.

  • Transfection reagent.

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene).

  • Test compound (e.g., this compound) at various concentrations.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Production of Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the VSV-G envelope expression plasmid.

    • After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virus particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • The virus stock can be quantified by p24 ELISA.

  • Infection of Target Cells:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Infect the cells with the pseudotyped virus in the presence of the test compound.

  • Incubation: Incubate the infected cells at 37°C for 48-72 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Add cell lysis buffer and incubate for 15-30 minutes.

    • Transfer the cell lysate to a white-walled 96-well plate.

  • Data Acquisition:

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

Data Analysis: The relative light units (RLU) are proportional to the level of viral replication. The percentage of inhibition is calculated for each concentration of the test compound relative to the untreated, infected control. The IC50 value is determined using non-linear regression analysis.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Anti-HIV-1 Activity of this compound in a p24 Antigen Assay

Concentration (µM)Mean p24 (pg/mL)Standard Deviation% Inhibition
0 (Control)15001200
0.1135011010
19008540
104505070
1001502590

Table 2: Anti-HIV-1 Activity of this compound in a Luciferase Reporter Assay

Concentration (µM)Mean RLUStandard Deviation% Inhibition
0 (Control)5,000,000450,0000
0.14,250,000380,00015
12,000,000210,00060
10500,00060,00090
10050,0008,00099

Potential Mechanism of Action of Zinc-Containing Compounds

Given the name "this compound," it is plausible that this compound is a zinc-containing molecule. Zinc compounds have been shown to inhibit HIV-1 replication through various mechanisms.[15] One proposed mechanism is the inhibition of HIV-1 transcription, preventing the synthesis of viral RNA from the integrated viral DNA.[15] Additionally, zinc ions have been demonstrated to be potent inhibitors of HIV-1 reverse transcriptase.[16] The zinc-finger antiviral protein (ZAP) is a host factor that inhibits HIV-1 by promoting the degradation of specific viral mRNAs.[17] Therefore, a zinc-containing compound could potentially exert its anti-HIV-1 effect by targeting viral enzymes like reverse transcriptase or by interfering with viral gene expression.

Visualizations

experimental_workflow_p24 cluster_prep Sample Preparation cluster_elisa p24 ELISA cluster_analysis Data Analysis InfectedCells HIV-1 Infected Cells CompoundTreatment Treat with this compound InfectedCells->CompoundTreatment CollectSupernatant Collect Supernatant CompoundTreatment->CollectSupernatant AddSample Add Sample to Coated Plate CollectSupernatant->AddSample Incubate1 Incubate & Wash AddSample->Incubate1 AddDetectionAb Add Detection Ab Incubate1->AddDetectionAb Incubate2 Incubate & Wash AddDetectionAb->Incubate2 AddEnzyme Add Enzyme Conjugate Incubate2->AddEnzyme Incubate3 Incubate & Wash AddEnzyme->Incubate3 AddSubstrate Add Substrate Incubate3->AddSubstrate ReadAbsorbance Read Absorbance AddSubstrate->ReadAbsorbance StandardCurve Generate Standard Curve ReadAbsorbance->StandardCurve CalculateP24 Calculate p24 Conc. StandardCurve->CalculateP24 CalculateInhibition Calculate % Inhibition CalculateP24->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.

experimental_workflow_luciferase cluster_virus_prod Virus Production cluster_infection Infection cluster_detection Detection & Analysis Transfect Co-transfect HEK293T cells (HIV backbone + VSV-G) Harvest Harvest Pseudovirus Transfect->Harvest Infect Infect with Pseudovirus Harvest->Infect SeedCells Seed Target Cells (e.g., TZM-bl) TreatCells Treat with this compound SeedCells->TreatCells TreatCells->Infect Incubate Incubate 48-72h Infect->Incubate Lyse Lyse Cells Incubate->Lyse ReadLuminescence Read Luminescence Lyse->ReadLuminescence CalculateInhibition Calculate % Inhibition ReadLuminescence->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Workflow for the Single-Round Luciferase Reporter Gene Assay.

signaling_pathway cluster_hiv_cycle HIV-1 Life Cycle cluster_inhibition Potential Inhibition by this compound Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation & Assembly Transcription->Translation Budding Budding & Maturation Translation->Budding This compound This compound This compound->RT Inhibition of RT enzyme This compound->Transcription Inhibition of viral transcription

Caption: Potential inhibitory mechanisms of a zinc-containing compound.

References

Application Notes and Protocols for a Nef-Dependent Reporter Gene Assay with ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Nef protein is a critical accessory factor that plays a significant role in viral pathogenesis and immune evasion. Nef manipulates host cell signaling pathways to enhance viral replication and infectivity, making it an attractive target for novel anti-retroviral therapies. One of the key pathways modulated by Nef is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. A Nef-dependent NF-κB reporter gene assay provides a robust and quantifiable method to screen for small molecule inhibitors that can disrupt this Nef function.

This document provides detailed application notes and a comprehensive protocol for performing a Nef-dependent NF-κB luciferase reporter gene assay to evaluate the inhibitory potential of the compound ZINC36617540. Due to the current lack of publicly available data on the biological activity of this compound, this protocol is presented as a general framework for testing its potential as an HIV-1 Nef inhibitor.

Principle of the Assay

This assay relies on the co-transfection of mammalian cells with three plasmids:

  • An HIV-1 Nef expression plasmid to produce the Nef protein within the cells.

  • An NF-κB luciferase reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of firefly luciferase.[1][2][3]

  • A constitutive Renilla luciferase control plasmid (e.g., pRL-TK) to normalize for variations in transfection efficiency and cell viability.[4][5][6]

In the presence of functional Nef, the NF-κB pathway is activated, leading to an increase in firefly luciferase expression. A potential inhibitor, such as this compound, would interfere with Nef's activity, resulting in a dose-dependent decrease in firefly luciferase signal relative to the Renilla luciferase control.

Signaling Pathway Diagram

Nef_NF_kB_Pathway cluster_cell Host Cell cluster_nucleus Nucleus Nef HIV-1 Nef IKK IKK Complex Nef->IKK Activates ZINC This compound (Putative Inhibitor) ZINC->Nef Inhibits IkappaB IκB IKK->IkappaB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_RE NF-κB Response Element NFkB_n->NFkB_RE Binds Luciferase Firefly Luciferase Gene NFkB_RE->Luciferase Induces Transcription

Caption: HIV-1 Nef-mediated activation of the NF-κB signaling pathway and the putative inhibitory point of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis A Seed HEK293T cells in 96-well plates B Prepare plasmid mix: - Nef expression vector - NF-κB-luc reporter - Renilla control vector C Transfect cells using a suitable transfection reagent B->C D Treat transfected cells with varying concentrations of This compound E Lyse cells F Measure Firefly luciferase activity E->F G Measure Renilla luciferase activity F->G H Normalize Firefly to Renilla luciferase readings I Calculate % inhibition and IC50 value H->I Logical_Diagram cluster_condition Experimental Condition cluster_outcome Expected Outcome Nef Nef Protein Present Inhibitor This compound Present Nef->Inhibitor Results in NoInhibitor This compound Absent Nef->NoInhibitor Results in NoNef Nef Protein Absent LowLuc Low Luciferase Signal (Basal NF-κB Activity) NoNef->LowLuc Results in ReducedLuc Reduced Luciferase Signal (Inhibition of Nef Activity) Inhibitor->ReducedLuc Results in HighLuc High Luciferase Signal (NF-κB Activated) NoInhibitor->HighLuc Results in

References

Application Notes and Protocols for the Characterization of ZINC36617540 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data specifically for ZINC36617540 is limited. The following application notes and protocols provide a general framework for the characterization of a novel, poorly soluble compound, such as a hypothetical zinc-containing small molecule, in cell culture experiments. The provided data is illustrative.

Compound Information

Identifier Description Predicted Properties (Illustrative)
This compoundA small molecule from the ZINC database, potentially containing a zinc-binding motif.Poor aqueous solubility, likely requires an organic solvent for solubilization in cell culture media.

Solubility Determination

A critical first step for in vitro studies is to determine the solubility of the test compound in a solvent compatible with cell culture. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds.[1][2][3]

Protocol: Assessing Solubility in DMSO
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 100% sterile DMSO (e.g., 10 µL) to the tube.[4]

  • Vortexing and Observation: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution against a light source for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add additional small aliquots of DMSO (e.g., 10 µL at a time), vortexing thoroughly after each addition.

  • Solubility Calculation: Record the total volume of DMSO required to completely dissolve the compound. Calculate the maximum stock concentration (e.g., in mM).

  • Precipitation Check in Media: To assess for precipitation upon dilution, add a small volume of the concentrated DMSO stock to your cell culture medium (e.g., DMEM or RPMI) to achieve the desired final concentration.[5][6] It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.[1][3]

Table 1: Illustrative Solubility Data
SolventTemperatureMaximum ConcentrationObservations
WaterRoom Temp.< 0.1 µMInsoluble
PBS (pH 7.4)Room Temp.< 0.1 µMInsoluble
EthanolRoom Temp.~1 mMPartial solubility, may precipitate at lower temperatures.
100% DMSORoom Temp.50 mMReadily soluble.

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is essential to avoid compound precipitation and ensure accurate dosing in cell culture experiments.[7][8][9]

Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Aseptically weigh 1 mg of this compound (assuming a hypothetical molecular weight of 200 g/mol for calculation).

  • Add 500 µL of sterile, cell culture grade 100% DMSO to the compound.

  • Vortex until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol: Preparing Working Solutions in Cell Culture Medium
  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is planned.[6]

  • To prepare the final working concentration, add the DMSO stock directly to the pre-warmed cell culture medium and mix immediately by pipetting or gentle vortexing. It is often recommended to add the DMSO stock to the media rather than the other way around to facilitate rapid dispersal and prevent precipitation.[6]

  • Important: The final concentration of DMSO in the culture medium should not exceed a level that is toxic to the cells being used. This is typically between 0.1% and 0.5% for most cell lines.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cytotoxicity Assessment

To determine the concentration range of this compound that can be used in functional assays without causing significant cell death, a cytotoxicity assay should be performed.[10][11][12]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Illustrative IC50 Values for this compound
Cell LineIncubation TimeIC50 (µM)
HeLa48 hours25.3
A54948 hours42.1
MCF-748 hours18.9

Signaling Pathway Analysis

Zinc ions are known to modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[13][14][15][16] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates This compound This compound This compound->Receptor This compound->PI3K Inhibits? MEK MEK This compound->MEK Inhibits? AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a novel compound in cell culture.

G cluster_setup Initial Setup & Preparation cluster_invitro In Vitro Assays cluster_moa Mechanism of Action Studies A Compound Procurement (this compound) B Solubility Testing (DMSO, Media) A->B C Stock Solution Preparation (e.g., 10mM in DMSO) B->C E Cytotoxicity Assay (e.g., MTT) C->E D Cell Culture Maintenance D->E F Determine IC50 & Non-toxic Dose E->F G Functional Assays (at non-toxic concentrations) F->G H Western Blot for Signaling Pathways (p-ERK, p-AKT) G->H I Data Analysis & Interpretation H->I

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols: Experimental Protocol for Cytotoxicity Testing of ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC36617540 is a small molecule compound available from the ZINC database, a valuable resource for virtual screening and drug discovery. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The following protocols are foundational for preclinical assessment and can be adapted to various cancer cell lines.

Experimental Objectives

  • To determine the dose-dependent effect of this compound on the viability and metabolic activity of a selected cancer cell line using the MTT assay.

  • To quantify plasma membrane damage and cytotoxicity induced by this compound by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • To elucidate the mechanism of cell death by differentiating between apoptotic and necrotic cells using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • To investigate the involvement of the caspase cascade in this compound-induced apoptosis by measuring the activity of Caspase-3.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Cancer Cells prep_compound->prep_cells treatment Treat Cells with Serial Dilutions of this compound prep_cells->treatment mtt MTT Assay (Viability/Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treatment->apoptosis caspase Caspase-3 Assay (Apoptotic Pathway) treatment->caspase data_analysis Data Acquisition and Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis caspase->data_analysis ic50 IC50 Determination data_analysis->ic50 mechanism Mechanism of Action Hypothesis ic50->mechanism

Caption: Experimental workflow for this compound cytotoxicity testing.

Materials and Reagents

  • Compound: this compound

  • Cell Line: e.g., HeLa (human cervical cancer), A549 (human lung cancer), or MCF-7 (human breast cancer) cells

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

  • Reagents for LDH Assay:

    • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)[3][4]

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[5]

  • Reagents for Caspase-3 Assay:

    • Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a DEVD substrate)[6][7]

  • General Labware and Equipment:

    • 96-well flat-bottom cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (for absorbance and/or fluorescence)

    • Flow cytometer

    • Hemocytometer or automated cell counter

    • Sterile pipette tips, tubes, and reservoirs

Experimental Protocols

Cell Culture and Seeding
  • Maintain the selected cancer cell line in the appropriate complete culture medium in a 37°C, 5% CO2 incubator.

  • Passage the cells regularly to maintain logarithmic growth.

  • For cytotoxicity assays, harvest cells using trypsinization and perform a cell count.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1][2]

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" group (cells in medium only).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8][9]

  • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

  • Incubate the plate for 4 hours at 37°C in the CO2 incubator.[2][8]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[3]

  • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.[4]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated control wells 45 minutes before the end of incubation.[10]

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[4]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Add 50 µL of the stop solution to each well.[4]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[5]

  • Following treatment, collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the cells with cold PBS and centrifuge at 670 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[7][13] This assay measures its activity through the cleavage of a specific substrate.

  • After treatment, collect the cells and lyse them using the provided lysis buffer on ice.[7][14]

  • Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[15]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50 µL of the cell lysate per well.

  • Add 50 µL of 2X Reaction Buffer containing the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[6]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).[6][7]

  • Quantify the fold-increase in Caspase-3 activity relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
0.1
1
10
50
100

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous LDH Release0
Maximum LDH Release100
Vehicle Control
0.1
1
10
50
100

Table 3: Apoptosis and Necrosis Induction by this compound (Annexin V/PI Assay)

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
10
50
100

Table 4: Caspase-3 Activity in this compound-Treated Cells

Concentration (µM)Mean Absorbance (405 nm) or FluorescenceStandard DeviationFold Increase in Caspase-3 Activity
Vehicle Control1.0
10
50
100

Potential Signaling Pathway

Should this compound induce apoptosis, further investigation into the underlying signaling pathway would be warranted. A common pathway involves the activation of caspases. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 activates ActivatedCaspase3 Activated Caspase-3 ActivatedCaspase9->ActivatedCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis executes

References

Application Notes and Protocols for Assessing Cell Permeability of ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The assessment of cell permeability is a critical step in the drug discovery and development process, providing essential insights into the potential oral bioavailability and systemic exposure of a therapeutic candidate. This document offers a comprehensive guide to evaluating the cell permeability of the small molecule ZINC36617540. While specific experimental data for this compound is not publicly available, this guide details industry-standard in vitro assays that are routinely employed to characterize the permeability of novel chemical entities.

The primary methods covered are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.[1][2] These assays collectively provide a robust framework for understanding a compound's passive diffusion and its interaction with active transport mechanisms.[2]

II. Physicochemical Properties of this compound

A preliminary in silico analysis of this compound's physicochemical properties can offer initial predictions regarding its potential for passive permeability. These properties are crucial for interpreting experimental results.

PropertyPredicted ValueSignificance for Permeability
Molecular Weight ( g/mol )User to input dataLower molecular weight (<500 Da) is generally favorable for passive diffusion.
LogPUser to input dataAn optimal LogP (typically 1-5) suggests a balance between lipid and aqueous solubility, facilitating membrane traversal.
Topological Polar Surface Area (TPSA) (Ų)User to input dataLower TPSA (<140 Ų) is often associated with better cell permeability.
Hydrogen Bond DonorsUser to input dataFewer hydrogen bond donors (≤5) can improve permeability.
Hydrogen Bond AcceptorsUser to input dataFewer hydrogen bond acceptors (≤10) can enhance permeability.
Rotatable BondsUser to input dataIncreased flexibility (more rotatable bonds) can sometimes negatively impact permeability.

III. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability.[3][4] It is a cost-effective initial screen to assess a compound's ability to diffuse across a lipid membrane.[5]

A. Principle

PAMPA utilizes a 96-well microplate system with a donor well and an acceptor well separated by a porous filter coated with a lipid-infused artificial membrane.[3] The test compound is added to the donor well, and its concentration in the acceptor well is measured after an incubation period to determine the rate of passive diffusion.[4][6]

B. Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare this compound and control solutions add_compound Add compound solution to donor wells prep_solution->add_compound prep_membrane Coat filter plate with lipid solution (e.g., lecithin) assemble_plate Assemble donor and acceptor plates prep_membrane->assemble_plate add_compound->assemble_plate add_buffer Add buffer to acceptor wells add_buffer->assemble_plate incubate Incubate at room temperature assemble_plate->incubate separate_plates Separate plates incubate->separate_plates measure_conc Measure compound concentration (e.g., LC-MS/MS or UV-Vis) separate_plates->measure_conc calculate_papp Calculate apparent permeability (Papp) measure_conc->calculate_papp Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound_ab Add this compound to apical side (A-B) check_integrity->add_compound_ab add_compound_ba Add this compound to basolateral side (B-A) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect samples from receiver compartments incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp for A-B and B-A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er MDCK_Logic cluster_assays MDCK Assays cluster_interpret Interpretation mdck_wt MDCK-WT Assay (Wild Type) papp_wt Papp (WT) indicates passive permeability mdck_wt->papp_wt mdck_mdr1 MDCK-MDR1 Assay (P-gp Overexpression) er_mdr1 ER > 2 in MDCK-MDR1 indicates P-gp substrate mdck_mdr1->er_mdr1 papp_mdr1_ab Papp (A-B) in MDCK-MDR1 predicts BBB penetration mdck_mdr1->papp_mdr1_ab

References

Application Notes and Protocols for In Vivo Studies of Nef Inhibitors like ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to In Vivo Efficacy Studies for Nef Inhibitors

The Human Immunodeficiency Virus (HIV) Nef protein is a critical virulence factor that facilitates immune evasion and enhances viral replication, making it an attractive target for novel antiretroviral therapies.[1][2][3] Nef manipulates host cellular pathways by downregulating cell surface receptors like CD4 and Major Histocompatibility Complex class I (MHC-I), and by interfering with T-cell signaling pathways.[1][4][5][6] Small molecule inhibitors targeting Nef, such as the conceptual compound ZINC36617540, aim to disrupt these functions, thereby restoring immune surveillance and suppressing viral pathogenesis.

Preclinical in vivo studies are essential to evaluate the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of Nef inhibitors before they can be considered for clinical trials. These studies are typically conducted in specialized animal models that can recapitulate key aspects of HIV-1 infection and pathogenesis.

Animal Model Selection

The choice of an appropriate animal model is critical for the successful in vivo evaluation of a Nef inhibitor. Due to the species specificity of HIV-1, standard mouse models are not susceptible to infection. Therefore, more advanced models are required.

Animal ModelDescriptionAdvantagesDisadvantages
Humanized Mice (e.g., BLT, BLTS) Immunodeficient mice engrafted with human hematopoietic stem cells, liver, and thymus tissue, resulting in the development of a functional human immune system.[1][7]Support HIV-1 infection and replication, exhibit CD4+ T cell depletion, and allow for the study of human-specific immune responses.[1][2][7][8]High cost, complex to generate, and potential for graft-versus-host disease.
SIV-infected Rhesus Macaques Non-human primates that can be infected with Simian Immunodeficiency Virus (SIV), which is closely related to HIV and causes a similar AIDS-like disease.[9]Closely mimic human HIV infection and disease progression. Larger size allows for more extensive sampling.[9]Significant ethical considerations, high cost, and specialized facility requirements.
Nef Transgenic Mice Mice engineered to express the HIV-1 Nef protein in specific cell types (e.g., CD4+ T cells).[1]Useful for studying the direct pathological effects of Nef in the absence of active viral replication.[1]Do not model active HIV-1 infection and the complete viral life cycle.

For evaluating a novel Nef inhibitor like this compound, humanized mice (BLT or BLTS) are the recommended model due to their ability to support HIV-1 infection and provide a relevant system for assessing the inhibitor's impact on viral replication and human immune cell function.[1][7]

Formulation and Route of Administration

A suitable vehicle for the in vivo administration of a novel inhibitor must be developed. Many small molecule inhibitors have low aqueous solubility, necessitating formulations with solvents such as DMSO, PEG400, or Tween 80. The chosen route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the physicochemical properties of the compound and the experimental design.

II. Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to humanized mice without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle solution

  • Healthy, 6-8 week old humanized mice

  • Standard animal handling and dosing equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

  • Dose Escalation: Divide mice into cohorts and administer escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) via the chosen route (e.g., intraperitoneal injection) daily for 14 days. Include a vehicle control group.

  • Monitoring: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss).

  • Analysis: At the end of the study, perform a complete necropsy, including gross pathology and histopathology of major organs. Collect blood for complete blood count (CBC) and serum chemistry analysis. The MTD is defined as the highest dose that does not cause significant toxicity.

Protocol 2: In Vivo Efficacy Study in HIV-1 Infected Humanized Mice

Objective: To evaluate the antiviral efficacy of this compound in a humanized mouse model of HIV-1 infection.

Materials:

  • Humanized mice (e.g., BLT mice)

  • HIV-1 infectious molecular clone (e.g., NL4-3)

  • This compound formulated at the MTD

  • Vehicle control solution

  • Reagents and equipment for viral load determination (qPCR)

  • Reagents and equipment for flow cytometry

Procedure:

  • Infection: Infect humanized mice with a standardized dose of HIV-1.

  • Treatment Initiation: Once viral load is established (e.g., 2-3 weeks post-infection), randomize mice into treatment and vehicle control groups.

  • Administration: Administer this compound or vehicle control daily for a defined period (e.g., 4-6 weeks).

  • Monitoring:

    • Viral Load: Collect peripheral blood weekly and quantify plasma HIV-1 RNA levels using a validated qPCR assay.

    • CD4+ T Cell Counts: Perform flow cytometry on peripheral blood to determine absolute CD4+ T cell counts.

    • T-Cell Activation: Use flow cytometry to assess the expression of activation markers (e.g., CD38, HLA-DR) on CD4+ and CD8+ T cells.

    • MHC-I Expression: Analyze MHC-I expression on CD4+ T cells from peripheral blood or spleen using flow cytometry.

  • Endpoint Analysis: At the end of the study, euthanize mice and collect tissues (spleen, lymph nodes, bone marrow) for virological and immunological analyses.

Protocol 3: Quantification of HIV-1 Viral Load by qPCR

Objective: To measure the amount of HIV-1 RNA in plasma samples from humanized mice.

Procedure:

  • RNA Extraction: Isolate viral RNA from plasma samples using a commercial viral RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HIV-1 specific primers.

  • qPCR: Perform real-time PCR using a validated set of primers and a fluorescent probe targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).[10]

  • Quantification: Generate a standard curve using known quantities of an HIV-1 RNA standard to determine the viral load in copies/mL for each sample.

Protocol 4: Analysis of CD4+ T Cell Counts and Immune Activation by Flow Cytometry

Objective: To enumerate CD4+ T cells and assess their activation status in peripheral blood.

Procedure:

  • Sample Preparation: Collect whole blood in anticoagulant-treated tubes.

  • Staining:

    • Incubate a small volume of whole blood with a cocktail of fluorescently labeled antibodies against human CD45, CD3, CD4, CD8, CD38, and HLA-DR.

    • Include an Fc block to prevent non-specific antibody binding.

  • Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer.

  • Washing: Wash the cells with PBS containing 1% FBS.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis:

    • Gate on human CD45+ leukocytes, then on CD3+ T cells.

    • From the T-cell population, identify CD4+ and CD8+ subsets.

    • Determine the percentage and absolute count of CD4+ T cells.

    • Analyze the expression of CD38 and HLA-DR on both CD4+ and CD8+ T cells to assess activation levels.

III. Data Presentation

Table 1: Summary of Hypothetical Pharmacokinetic Parameters for this compound in Humanized Mice

ParameterValueUnit
Cmax1500ng/mL
Tmax2hours
AUC(0-24)12000ng*h/mL
Half-life (t1/2)6hours
Bioavailability (Oral)30%

Table 2: Hypothetical Efficacy of this compound in HIV-1 Infected Humanized Mice (4-week study)

Treatment GroupNBaseline Viral Load (log10 copies/mL)End of Study Viral Load (log10 copies/mL)Change in Viral Load (log10)Baseline CD4+ T cells/µLEnd of Study CD4+ T cells/µLChange in CD4+ T cells/µL
Vehicle Control85.2 ± 0.45.5 ± 0.5+0.3350 ± 50200 ± 40-150
This compound (25 mg/kg)85.1 ± 0.33.1 ± 0.6-2.0360 ± 60450 ± 70+90

IV. Visualizations

Nef_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome CD4 CD4 Receptor CD4_endo CD4 Degradation CD4->CD4_endo Internalization MHC1 MHC-I MHC1_endo MHC-I Sequestration MHC1->MHC1_endo Sequestration TCR TCR Lck_mem Lck Lck_mem->TCR Modulates Signaling Hck_mem Hck Nef HIV-1 Nef Nef->CD4 Downregulation Nef->MHC1 Downregulation Nef->Lck_mem Activates Nef->Hck_mem Activates PAK2 PAK2 Nef->PAK2 Activates AP2 AP-2 Nef->AP2 Recruits G_protein Gαi2 Nef->G_protein Targets for Degradation AIP4 AIP4 E3 Ligase Nef->AIP4 Recruits AP2->CD4 G_protein_degraded Gαi2 Degradation G_protein->G_protein_degraded AIP4->G_protein This compound This compound (Nef Inhibitor) This compound->Nef Inhibits

Caption: HIV-1 Nef Signaling Pathways and Inhibition by this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Weekly Monitoring cluster_endpoint Endpoint Analysis A Humanized Mice B HIV-1 Infection A->B C Establishment of Viremia B->C D Randomization C->D E Vehicle Control Group D->E F This compound Group D->F G Blood Collection E->G F->G H Viral Load (qPCR) G->H I CD4+ T Cell Counts (Flow Cytometry) G->I J T-Cell Activation (Flow Cytometry) G->J K Euthanasia H->K I->K J->K L Tissue Collection (Spleen, Lymph Nodes) K->L M Virological & Immunological Analysis L->M

Caption: In Vivo Efficacy Study Workflow for a Nef Inhibitor.

References

Application Notes and Protocols: Measuring the Binding Affinity of ZINC36617540 to HIV-1 Nef

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus (HIV-1) Nef protein is a key virulence factor that manipulates host cellular machinery to promote viral replication and immune evasion.[1][2] Nef is a multifunctional protein that alters host cell signal transduction, remodels the cytoskeleton, and downregulates cell surface receptors like CD4 and MHC-I.[2][3][4] Due to its critical role in pathogenesis, Nef is an attractive target for antiretroviral drug development.[4][5] Computational studies have identified ZINC36617540 as a potential small molecule inhibitor of the HIV-1 Nef protein.[5] This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound to Nef, a critical step in validating its potential as a therapeutic agent.

Predicted Binding Affinity

Computational molecular docking studies have predicted the binding affinity of this compound to the dimer interface of the Nef protein.[5] This predicted value serves as a basis for initiating experimental validation.

CompoundPredicted Binding Affinity (ΔG_bind)Computational MethodReference
This compound-20.2271 kcal/molMolecular Docking[5]

Nef Signaling Pathways

Nef lacks intrinsic enzymatic activity and functions by interacting with a multitude of host cell proteins to hijack cellular pathways.[4] It plays a significant role in T-cell activation and the establishment of a persistent state of infection.[1] Nef is known to interact with and activate Src-family kinases, such as Hck and Lyn, leading to downstream signaling events.[4] It also interferes with cellular signal transduction by associating with lipid rafts and activating the p21-activated protein kinase 2 (PAK2).[6] Furthermore, Nef can modulate the T-cell receptor (TCR) signaling pathway and influence the production of interleukin-2 (B1167480) (IL-2).[1] Understanding these pathways is crucial for designing assays to assess the functional consequences of this compound binding to Nef.

Nef_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Nef Nef CD4 CD4 Nef->CD4 Downregulates PAK2 PAK2 Nef->PAK2 Activates Hck Hck Nef->Hck Activates Vav Vav Nef->Vav Targets TCR TCR Lck Lck TCR->Lck Activates Ras Ras Lck->Ras Activates Erk Erk Ras->Erk Activates IL2 IL-2 Production Erk->IL2 Leads to SPR_Workflow A Immobilize Nef Protein on Sensor Chip B Inject this compound (Analyte) A->B C Association Phase: Measure Binding B->C D Inject Buffer (Dissociation) C->D E Dissociation Phase: Measure Unbinding D->E F Regenerate Sensor Surface E->F G Data Analysis: Determine KD F->G ITC_Workflow A Load Nef Protein into Sample Cell B Load this compound into Syringe A->B C Titrate this compound into Nef Solution B->C D Measure Heat Change with Each Injection C->D E Generate Binding Isotherm D->E F Data Analysis: Determine KD, ΔH, ΔS, n E->F BLI_Workflow A Immobilize Nef Protein on Biosensor Tip B Establish Baseline in Buffer A->B C Associate with this compound in Solution B->C D Dissociate in Buffer C->D E Regenerate Biosensor (Optional) D->E F Data Analysis: Determine KD E->F

References

Troubleshooting & Optimization

Optimizing ZINC36617540 Concentration for Antiviral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of ZINC36617540 in antiviral assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential antiviral application?

This compound is a small molecule with the chemical formula C21H17N5O.[1] It has been identified in computational studies as a potential inhibitor of the HIV-1 Nef protein, suggesting a possible role as an anti-HIV drug.[1] Further experimental validation is required to confirm its antiviral activity against HIV and other viruses.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller volumes. For long-term storage (months to years), it is advisable to store the stock solution at -20°C in a dry, dark environment.[1] For short-term use (days to weeks), storage at 4°C is suitable.[1]

Q3: What are the critical first steps before testing the antiviral activity of this compound?

Before evaluating the antiviral efficacy of this compound, it is crucial to determine its cytotoxic profile in the specific cell line that will be used for the antiviral assay.[2] This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a result of cell death.[2] The primary parameter to determine is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[2]

Q4: How do I determine the therapeutic window of this compound?

The therapeutic window is determined by the Selectivity Index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity. The SI is calculated as follows:

SI = CC50 / EC50 [2]

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[2] Generally, an SI value of 10 or greater is considered promising for a potential antiviral candidate.[2]

Troubleshooting Guide

Issue 1: High Variability in EC50/CC50 Values Between Experiments

High variability in 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values can be a significant source of frustration. Several factors can contribute to this issue.

Possible Cause Recommended Solution
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and have a consistent passage number. Seed cells at a uniform density across all wells and plates.[2][3]
Compound Precipitation This compound is soluble in DMSO.[1] However, high concentrations in aqueous cell culture media may lead to precipitation. Visually inspect plates for any signs of precipitation. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells to maintain solubility without inducing toxicity.[4]
Variability in Virus Titer Use a consistent multiplicity of infection (MOI) for all experiments. Perform a virus titration for each new virus stock to ensure an accurate and reproducible infection rate.[2]
Inconsistent Incubation Times Adhere strictly to the defined incubation times for compound treatment and viral infection as outlined in your protocol.

Issue 2: No Apparent Antiviral Activity

Observing no antiviral effect can be disheartening. Before concluding that this compound is inactive, consider the following.

Possible Cause Recommended Solution
Inappropriate Concentration Range The effective concentration may be outside the tested range. Broaden the concentration range of this compound in your next experiment.
Compound Instability The compound may be unstable in the cell culture medium over the course of the experiment. Consider assessing the stability of this compound under your specific assay conditions.[2]
Assay Sensitivity The chosen antiviral assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive method, such as a virus yield reduction assay, in addition to a cytopathic effect (CPE) inhibition assay.[5]
Virus Strain Resistance The viral strain used may be resistant to the compound's mechanism of action. If possible, test against a known sensitive strain as a positive control.[6]

Issue 3: High Background or Assay Interference

High background signals or interference can mask the true effect of the compound.

Possible Cause Recommended Solution
Compound Interference with Readout This compound may interfere with the assay's detection method (e.g., absorbance, fluorescence, or luminescence). Run a control plate with the compound and assay reagents in the absence of cells and virus to check for interference.[6]
Contamination Microbial contamination can affect cell health and interfere with assay readouts. Maintain sterile techniques and regularly check cell cultures for any signs of contamination.[7]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)

This protocol outlines the use of a standard MTT assay to determine the cytotoxicity of this compound.

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[2]

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. Start with a high concentration (e.g., 100 µM) and generate a range of lower concentrations.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell control) and a solvent (DMSO) control.[2]

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by regression analysis of the dose-response curve.[2]

Protocol 2: Antiviral Assay - Plaque Reduction Neutralization Test (PRNT)

This protocol is a common method for evaluating the ability of a compound to inhibit viral infection.[2]

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[2]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[2]

  • Incubation: Mix equal volumes of each compound dilution with the diluted virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[2]

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture.[2]

  • Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (this will vary depending on the virus).

  • Staining: Stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Calculation: The number of plaques in the presence of the compound is compared to the number in the virus-only control wells to determine the percent inhibition. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Visual Guides

Experimental_Workflow General Experimental Workflow for Antiviral Assay Optimization A Prepare this compound Stock Solution (in DMSO) B Determine CC50 (Cytotoxicity Assay - e.g., MTT) A->B C Determine EC50 (Antiviral Assay - e.g., PRNT) A->C D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E Data Analysis and Troubleshooting D->E

Caption: A flowchart illustrating the key steps in optimizing this compound concentration for antiviral assays.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent EC50/CC50 Results Check_Cells Review Cell Culture Practices: - Consistent Passage Number - Logarithmic Growth Phase - Uniform Seeding Density Start->Check_Cells Check_Compound Assess Compound Behavior: - Check for Precipitation - Verify Final DMSO Concentration Start->Check_Compound Check_Virus Standardize Virus Input: - Use Consistent MOI - Titer New Virus Stocks Start->Check_Virus Check_Protocol Verify Assay Protocol: - Consistent Incubation Times - Proper Controls Included Start->Check_Protocol Resolved Results Stabilized Check_Cells->Resolved Check_Compound->Resolved Check_Virus->Resolved Check_Protocol->Resolved

Caption: A logical diagram for troubleshooting sources of variability in antiviral assay results.

References

Troubleshooting ZINC36617540 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC36617540, a novel Nef protein inhibitor with potential anti-HIV activity. Due to the limited publicly available data on the physicochemical properties of this compound, this guide also provides protocols for determining key parameters experimentally.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule identified as a novel inhibitor of the HIV-1 Nef protein.[1] Its chemical formula is C21H17N5O, and it has a molecular weight of 355.40 g/mol . It is classified as a quinazolinone derivative.

Q2: I'm observing precipitation after diluting my DMSO stock of this compound into an aqueous buffer. What should I do?

Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous solutions is a common challenge. This is often due to the compound's low aqueous solubility. Here are several steps you can take to troubleshoot this issue:

  • Decrease the final concentration: The most straightforward reason for precipitation is that the final concentration of this compound exceeds its solubility in your aqueous buffer. Try lowering the final concentration in your assay.

  • Optimize the co-solvent concentration: While it's desirable to minimize the concentration of organic solvents like DMSO in your final assay, a slightly higher percentage may be necessary to maintain the solubility of this compound. It is crucial to perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.

  • Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. This gradual addition can prevent localized high concentrations of the compound that can lead to immediate precipitation.

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Experimenting with different pH values for your aqueous buffer may improve the solubility of this compound.

  • Use a different co-solvent: If DMSO is not effective or is incompatible with your assay, consider other co-solvents such as ethanol, polyethylene (B3416737) glycol (PEG), or cyclodextrins.

Q3: What is the recommended method for preparing a stock solution of this compound?

Based on available information, this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 3.554 mg of this compound in 1 mL of DMSO.

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark environment. For short-term storage, 4°C is acceptable. Stock solutions in DMSO should be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, potentially affecting the concentration and stability of your stock solution.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Initial Observation: Precipitate formation after diluting DMSO stock in aqueous buffer.

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration dilution_method How was the dilution performed? start->dilution_method buffer_composition What is the buffer composition? start->buffer_composition co_solvent Is the co-solvent concentration optimal? start->co_solvent solution_concentration Lower Final Concentration check_concentration->solution_concentration solution_dilution Add DMSO stock to stirring buffer dilution_method->solution_dilution solution_buffer Adjust pH or add solubilizing agents buffer_composition->solution_buffer solution_co_solvent Increase DMSO % or try other co-solvents co_solvent->solution_co_solvent determine_solubility Experimentally Determine Solubility solution_concentration->determine_solubility solution_dilution->determine_solubility solution_buffer->determine_solubility solution_co_solvent->determine_solubility

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

As specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.

Buffer SystempHCo-solvent (% v/v)Temperature (°C)Maximum Solubility (µM)Observations
PBS7.40.1% DMSO25Enter your datae.g., Clear, Precipitate
Tris-HCl8.00.5% DMSO37Enter your datae.g., Clear, Precipitate
DMEM7.20.1% DMSO37Enter your datae.g., Clear, Precipitate
Add your buffer* Enter your data *

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound by the Shake-Flask Method

This protocol describes a standard method to determine the thermodynamic solubility of this compound in a buffer of interest.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • DMSO (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or vortexer

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a saturated solution by adding an excess amount of solid this compound to a microcentrifuge tube containing the aqueous buffer.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • The determined concentration represents the thermodynamic solubility of this compound in the tested buffer at the specified temperature.

cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess this compound to buffer prep2 Incubate with shaking (24-48h) prep1->prep2 prep3 Centrifuge to pellet solid prep2->prep3 analysis1 Filter supernatant prep3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Determine Solubility analysis2->analysis3

Caption: Experimental workflow for determining aqueous solubility.

Signaling Pathway Context

This compound is an inhibitor of the HIV-1 Nef protein. Nef is a multifunctional protein that plays a crucial role in HIV pathogenesis by manipulating host cell signaling pathways to enhance viral replication and evade the host immune system. One of the key functions of Nef is the downregulation of CD4 and MHC class I from the cell surface. The diagram below illustrates a simplified representation of a hypothetical signaling pathway involving Nef that could be targeted by an inhibitor like this compound.

Nef HIV-1 Nef PAK2 PAK2 Kinase Nef->PAK2 Activates AP2 AP-2 Complex Nef->AP2 Interacts with This compound This compound This compound->Nef Inhibits CD4_down CD4 Downregulation AP2->CD4_down MHC1_down MHC-I Downregulation AP2->MHC1_down Immune_evasion Immune Evasion CD4_down->Immune_evasion MHC1_down->Immune_evasion

Caption: Hypothetical signaling pathway involving HIV-1 Nef.

References

Technical Support Center: Addressing Off-Target Effects of ZINC36617540 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, ZINC36617540.

Fictional Compound Context: this compound

For the purposes of this guide, this compound is a potent, ATP-competitive inhibitor of Kinase X , a key signaling node in the hypothetical "Cell Proliferation Pathway." While designed for high specificity, off-target interactions can lead to unexpected phenotypic outcomes. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I suspect my experimental results with this compound are due to off-target effects?

A1: If you observe unexpected or inconsistent results, a systematic approach is crucial.[1] Start by:

  • Verifying the On-Target Engagement: Confirm that this compound is inhibiting its intended target, Kinase X, in your specific cell line and experimental conditions. A cellular thermal shift assay (CETSA) or a target engagement assay like NanoBRET™ can be employed.[2]

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. On-target effects should ideally occur at concentrations consistent with the IC50 for Kinase X, while off-target effects may appear at higher concentrations.[1]

  • Using a Structurally Unrelated Inhibitor: Employ a different inhibitor of Kinase X that has a distinct chemical structure.[1] If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Literature Review: Thoroughly research the known selectivity profile of your kinase inhibitor if any public data is available.[1]

Q2: How can I proactively assess the selectivity of this compound?

A2: Proactive characterization of your inhibitor's selectivity is a cornerstone of robust research.[3] Consider the following approaches:

  • Kinase Profiling: Screen this compound against a broad panel of kinases (kinome-wide profiling).[4] This will provide a comprehensive overview of its inhibitory activity against other kinases.

  • Chemical Proteomics: This technique uses an immobilized version of your inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[2] This can reveal both kinase and non-kinase off-targets.

Q3: My biochemical assays show potent inhibition of Kinase X, but I see little to no effect in my cell-based assays. What could be the issue?

A3: This discrepancy can arise from several factors related to the cellular environment:[2]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The inhibitor could be actively transported out of the cell by efflux pumps.

  • High Intracellular ATP Concentration: The high physiological concentration of ATP inside cells can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency compared to in vitro assays where ATP concentrations are lower.[2]

  • Compound Instability: The molecule may be rapidly metabolized or degraded within the cell.

Q4: What are appropriate controls to use in my experiments to account for potential off-target effects?

A4: Rigorous controls are essential for interpreting your data correctly.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Analog: If available, use a structurally similar but biologically inactive version of this compound. This helps to confirm that the observed effects are not due to the chemical scaffold itself.

  • Genetic Knockdown/Knockout: The gold standard for target validation is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.

Troubleshooting Guide

Observed Problem Possible Cause Suggested Solution
High levels of cytotoxicity at concentrations expected to be specific for Kinase X. Off-target inhibition of a kinase essential for cell survival.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range accurately.2. Conduct a broad kinase screen to identify potential pro-survival kinases that are being inhibited.[4]3. Analyze for markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death.
Unexpected or paradoxical phenotype (e.g., increased proliferation when inhibition is expected). 1. Inhibition of an off-target kinase in a parallel signaling pathway.2. Paradoxical activation of a signaling pathway.1. Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach to validate the phenotype.[1]2. Perform phospho-proteomics or a targeted western blot analysis of key signaling pathways to identify unexpected pathway activation.[1]
Inconsistent results between different cell lines. Cell line-specific expression of on-target or off-target proteins.1. Verify the expression and activity of Kinase X in all cell lines used via western blot or qPCR.2. Consider that off-targets may be expressed at different levels in different cell lines, leading to varied responses.
Results are not reproducible between experiments. 1. Compound instability or degradation.2. Variability in cell culture conditions (e.g., cell density, passage number).1. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.2. Standardize cell culture protocols and monitor cell health consistently.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical Assay)

This protocol outlines a general workflow for assessing the selectivity of this compound against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad kinase panel (e.g., >400 kinases) at a single concentration, typically 1 µM.[4]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.[4]

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase (Kinase X) and the identified off-target kinases to determine the selectivity profile of the compound.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis

This protocol describes how to assess the phosphorylation status of downstream effectors of the intended target and potential off-target pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target of interest (e.g., phospho-Kinase X substrate, total Kinase X substrate, and potential off-target pathway proteins like phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. Kinase X)
Kinase X (On-Target) 15 1
Kinase A85057
Kinase B1,25083
Kinase C2,300153
Kinase D>10,000>667
Kinase E>10,000>667

Table 2: Hypothetical Cell Viability Data for this compound in Different Cell Lines

Cell LineKinase X ExpressionGI50 (µM)
Cell Line AHigh0.5
Cell Line BHigh0.8
Cell Line CLow15.2
Cell Line DHigh7.5

Visualizations

G cluster_pathway Hypothetical Cell Proliferation Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Upstream_Kinase Upstream Kinase GFR->Upstream_Kinase Activates Kinase_X Kinase X Upstream_Kinase->Kinase_X Phosphorylates (Activates) Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Proliferation Cell Proliferation Substrate_Y->Proliferation Promotes This compound This compound This compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

G cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Validate_Target Validate On-Target Engagement (e.g., CETSA) Dose_Response->Validate_Target Orthogonal_Inhibitor Test Structurally Unrelated Inhibitor Validate_Target->Orthogonal_Inhibitor Kinome_Scan Perform Kinome Profiling Orthogonal_Inhibitor->Kinome_Scan If phenotype persists On_Target Phenotype is Likely On-Target Kinome_Scan->On_Target If selective Off_Target Phenotype is Likely Off-Target Kinome_Scan->Off_Target If non-selective

Caption: A logical workflow for troubleshooting suspected off-target effects.

References

Technical Support Center: Improving the Bioavailability of Quinazolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of quinazolinone-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many quinazolinone-based inhibitors?

A1: The low oral bioavailability of quinazolinone derivatives is often attributed to several physicochemical and biological factors. Many compounds in this class are lipophilic and possess a crystalline structure, leading to poor aqueous solubility and a slow dissolution rate in gastrointestinal fluids, which is a critical first step for absorption.[1] Furthermore, their structure can make them substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pumps the compounds back into the intestinal lumen, thereby reducing net absorption.[1][2]

Q2: What are the main strategies to improve the bioavailability of quinazolinone-based inhibitors?

A2: Strategies to enhance bioavailability primarily focus on overcoming poor solubility and limiting first-pass metabolism. These approaches can be grouped into three main categories:

  • Chemical Modification: This involves altering the molecule to improve its physicochemical properties. Common methods include salt formation, creating prodrugs, or introducing hydrophilic groups to increase solubility.[1][3] For instance, adding polar groups at certain positions on the quinazolinone ring can increase water solubility.[4]

  • Formulation-Based Strategies: These techniques modify the drug's physical form without changing its chemical structure. Key methods include particle size reduction (micronization, nanosizing), creating amorphous solid dispersions, and using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][5][6][7]

  • Advanced Drug Delivery Systems: This involves encapsulating the drug in specialized carriers. Nanotechnology-based systems such as nanoparticles, nanosuspensions, and liposomes are prominent in this category as they can improve dissolution rates and protect the drug from degradation.[1][8]

Q3: How do I choose the best strategy for my specific quinazolinone inhibitor?

A3: The choice of strategy depends on the specific properties of your compound. A logical workflow can guide this decision. First, characterize the inhibitor's physicochemical properties (solubility, permeability, pKa). If the primary issue is poor solubility, formulation strategies like creating nanosuspensions or solid dispersions are often effective.[6][8] If the compound has good solubility but poor permeability, chemical modification to create a more lipophilic prodrug might be necessary. For compounds that are substrates of efflux pumps like P-gp, co-administration with a P-gp inhibitor or using formulations that inhibit efflux can be explored.

G cluster_0 Problem Identification cluster_1 Decision Making cluster_2 Strategy Implementation cluster_3 Evaluation start Low in vivo efficacy despite in vitro potency char Characterize Physicochemical Properties (Solubility, Permeability) start->char sol_issue Solubility-Limited? char->sol_issue perm_issue Permeability-Limited? sol_issue->perm_issue No formulation Formulation Strategies (Nanosuspension, SEDDS, Solid Dispersion) sol_issue->formulation Yes chem_mod Chemical Modification (Prodrugs, Salt Formation) perm_issue->chem_mod Yes efflux Address Efflux (Co-administer P-gp inhibitor) perm_issue->efflux No (Consider Efflux) re_eval Perform in vitro / in vivo studies (Caco-2, PK study) formulation->re_eval chem_mod->re_eval efflux->re_eval re_eval->start Iterate if needed G cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Analysis c1 1. Seed Caco-2 cells on Transwell® inserts c2 2. Culture for 21 days to form a differentiated, polarized monolayer c1->c2 c3 3. Monitor monolayer integrity (e.g., TEER measurement) c2->c3 p1 4. Prepare dosing solutions of test compound in transport buffer c3->p1 p2 5. Apical to Basolateral (A->B): Add compound to apical side, collect samples from basolateral side p1->p2 p3 6. Basolateral to Apical (B->A): Add compound to basolateral side, collect samples from apical side p1->p3 p4 7. Incubate at 37°C for a set time (e.g., 2 hours) p2->p4 p3->p4 a1 8. Quantify compound concentration in samples using LC-MS/MS p4->a1 a2 9. Calculate Apparent Permeability Coefficient (Papp) a1->a2 a3 10. Calculate Efflux Ratio (Papp B->A / Papp A->B) a2->a3 G cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis & Calculation d1 Divide rats into groups (IV, Oral Control, Oral Test) d2 Administer compound via respective routes d1->d2 s1 Collect blood samples at pre-defined time points d2->s1 s2 Centrifuge to separate plasma s1->s2 s3 Extract drug from plasma s2->s3 a1 Quantify drug concentration using LC-MS/MS s3->a1 a2 Plot Plasma Conc. vs. Time a1->a2 a3 Calculate PK Parameters (AUC, Cmax) a2->a3 a4 Calculate Absolute Bioavailability (F%) a3->a4

References

Technical Support Center: Overcoming Resistance to HIV-1 Nef Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 Nef inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is HIV-1 Nef considered a viable antiretroviral drug target?

A1: The HIV-1 accessory protein Nef is crucial for viral pathogenesis and the progression to AIDS.[1][2][3] It enhances viral replication and infectivity, facilitates immune evasion by downregulating cell surface molecules like CD4 and MHC-I, and manipulates host cell signaling pathways.[1][4][5] HIV strains with defective nef genes are associated with significantly lower viral loads and a lack of disease progression in infected individuals.[1] These critical functions make Nef an attractive target for a new class of antiretroviral drugs that could complement existing therapies.

Q2: What are the primary mechanisms of action for current experimental Nef inhibitors?

A2: Experimental Nef inhibitors primarily target key protein-protein interactions essential for Nef's function. The main strategies include:

  • Inhibition of Nef Dimerization: Many of Nef's functions require it to form a homodimer.[6][7] Small molecules like the diphenylpyrazolo analog B9 and its derivatives are thought to bind to the Nef dimer interface, disrupting this quaternary structure and subsequently inhibiting downstream functions like kinase activation and receptor downregulation.[7][8][9][10]

  • Blocking Interaction with Host Kinases: Nef lacks its own enzymatic activity and relies on hijacking host cell kinases, such as Src-family kinases (e.g., Hck), to mediate its effects.[1][3][11] Some inhibitors have been developed to specifically block the Nef-Hck interaction, thereby preventing Nef-mediated signaling that enhances viral replication.[3][11]

  • Interfering with MHC-I Downregulation: To evade the host immune system, Nef removes MHC-I molecules from the surface of infected cells.[5] Natural products like Concanamycin A (CMA) and its analogs have been shown to restore MHC-I surface expression at subnanomolar concentrations by interfering with the Nef-MHC-I-AP-1 complex formation.[12][13]

Q3: Since Nef inhibitors are not yet in clinical use, what is known about potential resistance mechanisms?

A3: While no clinical resistance data exists, resistance to Nef inhibitors can be predicted based on their mechanisms of action and can be studied through in vitro selection experiments.[5][14] Potential resistance mechanisms include:

  • Mutations in the Inhibitor Binding Site: HIV's high mutation rate could lead to amino acid substitutions within the inhibitor's binding pocket on Nef.[7][15][16] For dimerization inhibitors like B9, mutations in the dimer interface (e.g., involving residues L112, Y115, F121) could reduce inhibitor affinity.[7][10]

  • Allosteric Mutations: Mutations outside the direct binding site could induce conformational changes in the Nef protein, indirectly reducing inhibitor efficacy.

  • Upregulation of Alternative Pathways: The virus might develop mechanisms to compensate for the inhibited Nef function, although this is less likely given Nef's multifaceted role.

Q4: How is resistance to a Nef inhibitor quantified?

A4: Resistance is typically quantified as a "fold-change" in the inhibitor's potency. This is determined by comparing the 50% inhibitory concentration (IC50) of the drug against a resistant viral strain to the IC50 against the wild-type (non-resistant) virus.[17] A higher fold-change indicates a greater level of resistance. For example, a 10-fold resistance means that 10 times the concentration of the inhibitor is required to achieve 50% inhibition of the resistant virus compared to the wild-type.

Q5: What is the first step I should take if I suspect my viral strain has developed resistance to a Nef inhibitor in my in vitro culture?

A5: The first step is to confirm the loss of inhibitor efficacy. This involves performing a dose-response experiment to determine the IC50 of your inhibitor against the suspected resistant virus and comparing it to the IC50 against the original, sensitive parental virus. A significant increase in the IC50 value suggests the development of resistance. The next step would be to sequence the nef gene from the resistant viral population to identify potential mutations.

Troubleshooting Guides

Guide 1: Investigating Potential Nef Inhibitor Resistance In Vitro

Problem: You observe a loss of inhibitor efficacy in your long-term cell culture experiments, suggesting the emergence of a resistant HIV-1 strain.

Workflow for Investigating Resistance

start Suspected Resistance: Inhibitor fails to suppress viral replication confirm Confirm Resistance: Perform dose-response assay to compare IC50 of suspected resistant vs. parental virus start->confirm sequence Sequence Nef Gene: Isolate viral RNA, reverse transcribe, and sequence the nef gene from both resistant and parental virus stocks confirm->sequence IC50 increased identify Identify Mutations: Align sequences and identify amino acid substitutions in the resistant strain sequence->identify validate Validate Causal Mutation(s): Use site-directed mutagenesis to introduce identified mutations into the parental virus identify->validate phenotype Phenotypic Characterization: Test the engineered mutant virus for - Inhibitor susceptibility (IC50) - Nef functions (MHC-I/CD4 downregulation, etc.) validate->phenotype end Characterized Resistance Mechanism phenotype->end

Caption: Workflow for identifying and validating Nef inhibitor resistance mutations.

Step-by-Step Troubleshooting:

  • Question: How do I confirm that my virus is truly resistant?

    • Answer: Perform a viral replication or infectivity assay (see Protocols P1 and P2) with a range of inhibitor concentrations on both your suspected resistant virus and your original parental virus stock. A rightward shift in the dose-response curve and a significant increase (e.g., >3-fold) in the IC50 value for the suspected resistant virus confirms resistance.

  • Question: How do I identify the mutations responsible for resistance?

    • Answer:

      • Isolate viral RNA from the supernatant of the resistant culture.

      • Perform reverse transcription followed by PCR (RT-PCR) to amplify the nef gene.

      • Sequence the amplified nef DNA.

      • Compare the nucleotide and translated amino acid sequences of the resistant nef gene to that of the parental virus. This will reveal any mutations that have arisen under selective pressure from the inhibitor.[17]

  • Question: A mutation is identified. How do I prove it causes resistance?

    • Answer: Use site-directed mutagenesis to introduce the identified mutation(s) into the infectious molecular clone of the parental virus. Generate a new virus stock containing only this mutation. Then, perform a phenotypic assay to confirm that the engineered mutation confers resistance to the inhibitor by re-measuring the IC50.[5] This step is crucial to distinguish causative resistance mutations from random or compensatory mutations.

Guide 2: Troubleshooting Common Experimental Assays

Problem: You are encountering issues with common assays used to evaluate Nef inhibitor efficacy.

Assay Question / Problem Possible Cause(s) Suggested Solution(s)
Fluorescence Polarization (FP) Q: My FP signal does not increase upon protein binding, or the signal window is too small (<100 mP). 1. Fluorophore Mobility: The fluorescent probe is attached via a long, flexible linker, so its rotation is not significantly slowed upon binding ("propeller effect").[15] 2. Protein Aggregation: Aggregated protein can cause light scattering and erratic FP readings.[18][19] 3. Incorrect Buffer Conditions: pH, ionic strength, or detergents may be disrupting the protein-ligand interaction.[20] 4. Low Binding Affinity: The interaction may be too weak to detect under the current assay conditions.1. Re-label your ligand at a different position or use a fluorophore with a shorter linker.[15][21] 2. Centrifuge the protein solution at high speed immediately before use to remove aggregates. Consider adding a non-ionic detergent like 0.01% Tween-20.[12][19] 3. Optimize buffer components. Perform a buffer screen to find conditions that stabilize the interaction.[20] 4. Increase the concentration of the unlabeled binding partner. Ensure your labeled probe concentration is well below the expected Kd.
TZM-bl Infectivity Assay Q: I have high background luciferase activity in my cell-only control wells. 1. Mycoplasma Contamination: Can activate the HIV-1 LTR. 2. Reagent Contamination: Contamination of media or serum with bacterial components. 3. Cell Health: Over-confluent or unhealthy cells can have aberrant gene expression.1. Test cells for mycoplasma and treat if necessary. 2. Use fresh, sterile-filtered reagents. 3. Ensure you are plating cells at the correct density and that they are healthy and within a low passage number.
Q: My virus control wells show low luciferase signal (low RLU). 1. Low Titer Virus Stock: The virus stock may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal DEAE-Dextran Concentration: This enhancer is critical for infection in this assay.[1][22] 3. Incorrect Virus Dilution: The amount of virus used is outside the linear range of the assay.[1]1. Re-titer your virus stock. Use a fresh aliquot for each experiment. 2. Titrate DEAE-Dextran to find the optimal concentration for your specific cells and virus.[22] 3. Perform a virus titration to find the dilution that gives a robust signal without causing excessive cytotoxicity.[1]
MHC-I/CD4 Downregulation Assay (Flow Cytometry) Q: Transfection efficiency is low, making it difficult to gate on Nef-expressing cells. 1. Suboptimal Transfection Reagent/Protocol: The method is not optimized for your cell type (e.g., primary T cells). 2. Plasmid Quality: Poor quality plasmid DNA can lead to low expression.1. For difficult-to-transfect cells, consider electroporation or lentiviral transduction to express Nef. 2. Use high-purity (e.g., endotoxin-free) plasmid DNA.
Q: High variability in downregulation between replicate experiments. 1. Inconsistent Transfection Levels: The level of Nef expression can affect the degree of downregulation. 2. Cell State: The activation state and health of cells can influence surface receptor expression.1. Use a co-transfected fluorescent reporter (e.g., GFP from an IRES vector) to gate on cells with similar expression levels. 2. Use cells from the same passage number and ensure consistent stimulation/culturing conditions prior to the experiment.
Cytotoxicity Assay (MTT/XTT) Q: My inhibitor appears to be cytotoxic at concentrations where it is effective. 1. Off-Target Effects: The compound may be hitting other cellular targets essential for viability.[11][23] 2. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. 3. Compound Precipitation: At high concentrations, the inhibitor may be precipitating out of solution, causing apparent toxicity.1. This is a valid result. Determine the therapeutic index (CC50/IC50). A low therapeutic index suggests the compound may not be a good candidate for further development. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).[24] 3. Check the solubility of your compound in culture media. If it precipitates, this can interfere with the assay readout.

Data Presentation

Table 1: Potency of Diphenylpyrazolo Nef Inhibitors and Analogs

This class of inhibitors is thought to disrupt Nef dimerization. B9 was the initial hit, with subsequent analogs developed to improve potency and pharmacological properties.

Compound Target Assay Type Cell Line / System IC50 / KD Reference
B9 Nef-Hck InteractionIn vitro Kinase AssayRecombinant Proteins~10-fold selective for Nef-Hck[8]
HIV-1 ReplicationCell-basedU87MG/CD4/CXCR4~300 nM[8]
Nef BindingSurface Plasmon ResonanceRecombinant Nef~80 nM[3]
Non-azo analog 2 HIV-1 InfectivityCell-based (TZM-bl)HIV-1 NL4-3IC50 ~1.5 µM[15]
HIV-1 ReplicationCell-basedU87MG/CD4/CXCR4Active at 3 µM[15]
FC-8052 Nef BindingSurface Plasmon ResonanceRecombinant Nef~10 pM[3]
HIV-1 ReplicationCell-basedPBMCsSub-nanomolar[3]
Table 2: Potency of Concanamycin A (CMA) in Reversing Nef-Mediated MHC-I Downregulation

CMA is a natural product V-ATPase inhibitor that was found to counteract Nef's effect on MHC-I at concentrations that do not inhibit lysosomal acidification.

Compound Target Function Assay Type Cell Line Effective Concentration Reference
Concanamycin A MHC-I DownregulationFlow CytometryPrimary CD4+ T cellsSub-nanomolar[13]
Nef:MHC-I:AP-1 ComplexCo-immunoprecipitation-Effective[13]
CMA Analogs MHC-I DownregulationFlow CytometryPrimary T cellsVariable Potency[12]

Experimental Protocols

Protocol P1: HIV-1 Single-Round Infectivity Assay using TZM-bl Reporter Cells

Objective: To quantify the infectivity of HIV-1 virions produced in the presence or absence of a Nef inhibitor and to determine the inhibitor's IC50.

Methodology:

  • Virus Production:

    • Co-transfect 293T cells with an Env-deficient HIV-1 proviral plasmid (e.g., pSG3ΔEnv) and a plasmid expressing the desired HIV-1 envelope glycoprotein.

    • Culture the transfected cells for 48 hours in the presence of serial dilutions of the Nef inhibitor or a vehicle control (e.g., DMSO).

    • Harvest the culture supernatant, clarify by centrifugation (1,200 x g for 10 minutes), and filter through a 0.45 µm filter.

    • Determine the p24 antigen concentration of the virus stocks for normalization.

  • Infection of TZM-bl Cells:

    • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.

    • Remove the medium and add 100 µL of virus supernatant (normalized for p24 content) to each well, in the presence of DEAE-Dextran (final concentration ~15 µg/mL to enhance infectivity).[22]

    • Include "cell only" (no virus) controls for background and "virus only" (no inhibitor) controls for maximal signal.

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Measurement:

    • Aspirate the culture medium from the wells.

    • Lyse the cells by adding 100 µL of a luciferase assay reagent (e.g., Bright-Glo).

    • After a 2-minute incubation to ensure complete lysis, transfer 150 µL of the lysate to a 96-well black plate.[16]

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average relative light units (RLU) of the "cell only" control from all other wells.

    • Normalize the results by expressing the RLU of inhibitor-treated wells as a percentage of the "virus only" control.

    • Plot the percentage of infectivity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol P2: Nef-Mediated MHC-I Downregulation Assay by Flow Cytometry

Objective: To measure the ability of a Nef inhibitor to restore cell surface MHC-I expression on cells expressing HIV-1 Nef.

Methodology:

  • Cell Preparation and Transfection:

    • Use a suitable cell line (e.g., CEM T cells or 293T cells) that expresses low endogenous levels of the MHC-I allele of interest (e.g., HLA-A2).

    • Co-transfect cells with a plasmid expressing the specific MHC-I allele and a bicistronic plasmid expressing both HIV-1 Nef and a fluorescent reporter (e.g., GFP) from an internal ribosome entry site (IRES). A control plasmid expressing only GFP should be used as a negative control for Nef function.

    • Immediately after transfection, add serial dilutions of the Nef inhibitor or vehicle control to the culture medium.

  • Cell Culture and Staining:

    • Incubate the cells for 24-48 hours to allow for protein expression.

    • Harvest the cells and wash them with ice-cold FACS buffer (PBS containing 2% FBS and 0.02% sodium azide).

    • Stain the cells with a fluorophore-conjugated primary antibody specific for the MHC-I allele (e.g., PE-conjugated anti-HLA-A2) for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer, collecting signals for the GFP reporter and the PE-conjugated MHC-I antibody.

    • Gate on the live cell population using forward and side scatter.

    • Within the live population, gate on the GFP-positive (transfected) cells.

    • Measure the median fluorescence intensity (MFI) of the PE signal (MHC-I) within the GFP-positive population.

  • Data Analysis:

    • Calculate the percentage of MHC-I downregulation for the vehicle-treated, Nef-expressing cells relative to the GFP-only control.

    • Calculate the percentage of MHC-I restoration for each inhibitor concentration by comparing the MHC-I MFI to the vehicle-treated and GFP-only controls.

    • Plot the percentage of MHC-I restoration against the inhibitor concentration to determine the EC50.

Visualizations

Signaling and Trafficking Pathways

cluster_0 MHC-I Trafficking & Immune Evasion MHC_I MHC-I TGN TGN MHC_I->TGN Normal Trafficking Lysosome Lysosome MHC_I->Lysosome Redirects for Degradation Surface Cell Surface TGN->Surface Normal Trafficking CTL Cytotoxic T Lymphocyte (CTL) Surface->CTL Presents viral peptide to AP1 AP-1 AP1->MHC_I Binds to CTL->Surface Induces apoptosis of infected cell Nef_MHC HIV-1 Nef Nef_MHC->AP1 Recruits Inhibitor_MHC Nef Inhibitor (e.g., CMA) Inhibitor_MHC->Nef_MHC Blocks Interaction with AP-1/MHC-I

Caption: Nef-mediated redirection of MHC-I to evade CTL recognition.

Experimental and Logical Workflows

cluster_1 Screening for Nef Dimerization Inhibitors Start Co-transfect cells with Nef-YFP(N) and Nef-YFP(C) fusion constructs AddInhibitor Add library of small molecule inhibitors Start->AddInhibitor Incubate Incubate for 24-48h AddInhibitor->Incubate Measure Measure YFP fluorescence (BiFC signal) Incubate->Measure Analyze Identify 'Hits': Compounds that significantly reduce YFP signal Measure->Analyze Validate Validate Hits in secondary assays (e.g., HIV replication) Analyze->Validate cluster_2 Logical Relationship of Resistance Mutation Mutation in Nef Dimerization Interface (e.g., Y115D) Disruption Disruption of Nef Dimer Formation Mutation->Disruption LossOfBinding Reduced Binding Affinity of Dimerization Inhibitor Disruption->LossOfBinding LossOfFunction Loss of Nef Function (e.g., impaired replication, CD4 downregulation) Disruption->LossOfFunction Resistance Inhibitor Resistance (Increased IC50) LossOfBinding->Resistance

References

Technical Support Center: ZINC36617540 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with ZINC36617540 during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a small molecule like this compound in my experiments?

A1: The stability of a small molecule can be influenced by a variety of environmental factors.[1][2] Key factors include:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions such as hydrolysis, oxidation, and reduction.[2][3]

  • pH: The acidity or alkalinity of a solution can significantly influence the rate of decomposition for many drugs. Many small molecules exhibit maximum stability in a pH range of 4 to 8.[2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in photosensitive compounds.[3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially for molecules with susceptible functional groups.[2][5]

  • Solvent: The choice of solvent can impact stability. For instance, the presence of water can facilitate hydrolysis.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation, aggregation, or precipitation of the compound.[1][6]

Q2: How should I store my stock solutions of this compound for long-term use?

A2: For long-term storage of a novel small molecule solid, it is generally recommended to store it at a controlled room temperature (20-25°C) or refrigerated (2-8°C), while protecting it from light and moisture.[1] For solutions, frozen storage at -20°C or -80°C is preferable to minimize degradation.[1][6] It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]

Q3: I'm observing a decrease in the biological activity of this compound over the course of my multi-day experiment. What could be the cause?

A3: A decline in biological activity could indicate that this compound is degrading under your experimental conditions. This could be due to factors such as temperature, pH of the culture medium, or exposure to light. It is also possible that the compound is adsorbing to the surface of your experimental containers.[1]

Q4: What are the common chemical degradation pathways for small molecules like this compound?

A4: The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[2][3]

  • Hydrolysis is the breakdown of a compound due to reaction with water. Functional groups like esters and amides are particularly susceptible.[2][3]

  • Oxidation involves the loss of electrons and can be initiated by exposure to oxygen, light, or trace metals.[3][5]

  • Photolysis is the degradation of a molecule caused by the absorption of light energy.[4]

Troubleshooting Guides

Issue 1: Inconsistent or declining activity of this compound in cellular assays.

  • Possible Cause: Degradation of the compound in the culture medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells.

    • Time-Course Analysis: Collect samples of the medium at different time points (e.g., 0, 8, 24, 48 hours).

    • Analytical Chemistry: Analyze the samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining and to detect any degradation products.[7]

    • Mitigation: If degradation is observed, consider preparing fresh solutions of this compound for each time point of your experiment or adding it to the culture just before analysis.

Issue 2: Precipitation of this compound from solution upon thawing or during experiments.

  • Possible Cause: Poor solubility or compound aggregation.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of this compound in your chosen solvent and experimental buffer.

    • Solvent Selection: If solubility is an issue, consider using a different solvent system. Ensure the new solvent is compatible with your assay.

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times a solution is frozen and thawed.[1][6]

    • Sonication: Briefly sonicate the solution before use to help redissolve any precipitate.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a chosen solvent under different storage conditions.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent (e.g., DMSO, ethanol).

  • Aliquot: Dispense the stock solution into multiple, single-use, light-protected vials.

  • Storage Conditions: Store the aliquots under a range of conditions as outlined in the table below.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis: Use a validated HPLC or LC-MS method to determine the concentration and purity of this compound in each sample.

Table 1: Recommended Conditions for Preliminary Stability Testing

ConditionTemperatureHumidityLight Condition
Long-Term 2-8°CAmbientProtected from light
Accelerated 25°C60% RHProtected from light
Stress (Light) 25°CAmbientExposed to light
Stress (Freeze-Thaw) -20°C to RTN/AProtected from light
Protocol 2: Assessing this compound Stability in an Aqueous Assay Buffer

Objective: To determine the stability of this compound under the pH and temperature conditions of a typical biological assay.

Methodology:

  • Prepare Working Solution: Dilute the this compound stock solution to the final working concentration in the assay buffer.

  • Incubation: Incubate the working solution at the assay temperature (e.g., 37°C).

  • Sampling: Collect samples at various time points relevant to the duration of the experiment (e.g., 0, 1, 4, 8, 24 hours).

  • Quench Reaction: Immediately stop potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analysis: Quantify the remaining this compound using HPLC or LC-MS.

Visualizations

cluster_0 Troubleshooting Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Assess Stability in Media Assess Stability in Media Inconsistent Results->Assess Stability in Media Yes End End Inconsistent Results->End No Degradation Observed? Degradation Observed? Assess Stability in Media->Degradation Observed? Modify Protocol Modify Protocol (e.g., fresh compound) Degradation Observed?->Modify Protocol Yes Check for Precipitation Check for Precipitation Degradation Observed?->Check for Precipitation No Continue Experiment Continue Experiment Modify Protocol->Continue Experiment Precipitate Observed? Precipitate Observed? Check for Precipitation->Precipitate Observed? Optimize Solubility Optimize Solubility (e.g., new solvent) Precipitate Observed?->Optimize Solubility Yes Precipitate Observed?->Continue Experiment No Optimize Solubility->Continue Experiment Continue Experiment->End

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_1 Hypothetical Degradation Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Inactive Metabolite A Inactive Metabolite A Hydrolysis->Inactive Metabolite A Inactive Metabolite B Inactive Metabolite B Oxidation->Inactive Metabolite B Inactive Metabolite C Inactive Metabolite C Photolysis->Inactive Metabolite C

Caption: Common degradation pathways for small molecules.

cluster_2 Experimental Workflow for Stability Assessment Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Store at Different Conditions Store at Different Conditions Aliquot Samples->Store at Different Conditions Collect Samples at Time Points Collect Samples at Time Points Store at Different Conditions->Collect Samples at Time Points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Collect Samples at Time Points->Analyze by HPLC/LC-MS Evaluate Data Evaluate Data Analyze by HPLC/LC-MS->Evaluate Data Determine Stability Profile Determine Stability Profile Evaluate Data->Determine Stability Profile

References

Technical Support Center: Minimizing Cytotoxicity of ZINC36617540 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of ZINC36617540 in primary cell cultures. While this compound is identified as a novel Nef Protein Inhibitor with anti-HIV activity, specific data on its cytotoxic profile in primary cells is limited.[1] Therefore, this guide offers general strategies and protocols applicable to mitigating the cytotoxic effects of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel small molecule inhibitor of the HIV-1 Nef protein.[1] Its primary mechanism of action is presumed to be the disruption of Nef protein functions, which are critical for viral pathogenesis and immune evasion. The precise molecular interactions and potential off-target effects of this compound that might contribute to cytotoxicity are not yet fully characterized.

Q2: Why am I observing high levels of cell death in my primary cells treated with this compound?

A2: High levels of cell death in primary cells treated with a novel compound like this compound can be attributed to several factors:

  • On-target cytotoxicity: The intended inhibitory effect on a cellular target, if present in the primary cells, might be essential for cell survival.

  • Off-target effects: The compound may interact with other cellular proteins or pathways, leading to unintended toxicity.[2]

  • High concentration: The concentration of the compound may be above the therapeutic window for your specific primary cell type.

  • Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to primary cells at certain concentrations.[2]

  • Metabolite toxicity: The metabolic breakdown of the compound by the cells could produce toxic byproducts.[2]

  • Primary cell sensitivity: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.[3][4]

Q3: What are some common mechanisms of drug-induced cytotoxicity in primary cells?

A3: Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.

  • Pyroptosis: A form of programmed cell death dependent on caspase-1, often associated with inflammation.[5][6] It is initiated by the formation of an inflammasome complex, which activates caspase-1 and leads to the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, as well as Gasdermin D, which forms pores in the cell membrane.[6]

  • Autophagy-related cell death: Dysregulation of the cellular recycling process of autophagy can lead to cell death.

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

A4: Minimizing cytotoxicity involves a systematic approach:

  • Dose-response optimization: Determine the optimal, non-toxic concentration of this compound for your specific primary cell type and experimental endpoint.

  • Time-course experiments: Assess the effect of exposure duration on cell viability to identify the shortest effective incubation time.

  • Use of cytoprotective agents: Depending on the mechanism of cytotoxicity, co-treatment with specific inhibitors (e.g., caspase inhibitors for apoptosis) may mitigate cell death.

  • Control for solvent effects: Always include a vehicle control (solvent only) to assess the contribution of the solvent to cytotoxicity.[2]

  • Ensure high purity of the compound: Use a high-purity grade of this compound to avoid artifacts from contaminants.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after adding this compound. Inhibitor concentration is too high.Perform a dose-response experiment to determine the IC50 and a non-toxic working concentration. Start with a broad range of concentrations.[7][8]
Solvent concentration is toxic.Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your primary cells (typically <0.1-0.5%).[2] Run a solvent-only control.
Compound is unstable in culture medium.Prepare fresh dilutions of this compound in pre-warmed medium for each experiment.
Cell viability decreases significantly with longer incubation times. Prolonged exposure to the inhibitor is toxic.Perform a time-course experiment to determine the minimum incubation time required to observe the desired biological effect.
Cumulative metabolic toxicity.Consider a washout experiment where the compound is removed after a certain period.
Inconsistent results between experiments. Variability in primary cell health or density.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.[9][10]
Inconsistent compound preparation.Prepare a large stock solution of this compound, aliquot, and store at -80°C to minimize freeze-thaw cycles.[2]
Contamination of cell cultures.Regularly check for microbial contamination.[4]
No biological effect observed, but cytotoxicity is high. Off-target effects are dominant.Consider using a different inhibitor with a similar target but a different chemical scaffold, if available.
The intended target is not critical for the observed phenotype, and the cytotoxicity is masking any subtle effects.Use lower, non-toxic concentrations and more sensitive assays to detect the desired biological effect.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) and the optimal non-toxic working concentration of this compound in primary cells using a cell viability assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)[11]

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence/luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count healthy primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in the appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a vehicle control with the same final concentration of solvent as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions or control solutions to the respective wells. Include a "no-treatment" control with medium only.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.[7]

Protocol 2: Assessing Mechanism of Cytotoxicity (Caspase-1 Activity Assay)

This protocol provides a method to investigate if this compound induces pyroptosis by measuring the activity of caspase-1.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • Caspase-1 activity assay kit (e.g., containing a fluorescent substrate like FAM-YVAD-FMK)

  • 24-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in a 24-well plate and allow them to adhere.

    • Treat the cells with this compound at a cytotoxic concentration (e.g., IC50 or higher) and a non-toxic concentration, alongside a vehicle control.

    • Include a positive control for inflammasome activation if available (e.g., LPS + Nigericin).

    • Incubate for the desired time.

  • Caspase-1 Staining:

    • Add the fluorescent caspase-1 substrate to the cells according to the kit's protocol.

    • Incubate to allow the substrate to enter the cells and bind to active caspase-1.

  • Analysis:

    • Wash the cells to remove unbound substrate.

    • Analyze the cells using a fluorescence microscope to visualize caspase-1 activation in individual cells or a fluorescence plate reader to quantify the overall signal.

    • An increase in fluorescence in this compound-treated cells compared to the control suggests the involvement of caspase-1-mediated pyroptosis.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.198 ± 3.995 ± 4.8
192 ± 5.285 ± 6.3
575 ± 6.860 ± 7.1
1052 ± 7.135 ± 8.2
2525 ± 5.910 ± 4.5
508 ± 3.42 ± 1.8
1002 ± 1.50 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Caspase-1 Activity in Primary Macrophages Treated with this compound

TreatmentCaspase-1 Activity (RFU)
Vehicle Control150 ± 25
This compound (1 µM)180 ± 30
This compound (10 µM)850 ± 95
Positive Control (LPS + Nigericin)1200 ± 150

RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Visualizations

G cluster_0 Hypothetical Cytotoxicity Pathway of this compound ZINC This compound NLRP3 NLRP3 Inflammasome Activation ZINC->NLRP3 Off-target effect? ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Secretion GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis G cluster_1 Experimental Workflow: Dose-Response Analysis Start Start: Healthy Primary Cells Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Prepare Prepare Serial Dilutions of this compound Treat Treat Cells with Compound Adhere->Treat Prepare->Treat Incubate Incubate (e.g., 24h, 48h) Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data & Plot Dose-Response Curve Assay->Analyze End End: Determine IC50 Analyze->End G cluster_2 Troubleshooting Logic: High Cytotoxicity Problem High Cell Death Observed CheckConc Is Concentration Too High? Problem->CheckConc CheckSolvent Is Solvent Toxic? Problem->CheckSolvent CheckTime Is Incubation Too Long? Problem->CheckTime DoseResponse Action: Perform Dose-Response CheckConc->DoseResponse Yes SolventControl Action: Run Solvent Control CheckSolvent->SolventControl Yes TimeCourse Action: Perform Time-Course CheckTime->TimeCourse Yes Solution Solution: Use Optimal Conc, Solvent, & Time DoseResponse->Solution SolventControl->Solution TimeCourse->Solution

References

Technical Support Center: Troubleshooting Inconsistent Results in Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in replication assays, with a hypothetical focus on the small molecule inhibitor ZINC36617540. While specific information regarding this compound is not publicly available, this guide addresses common sources of variability in cell-based assays used for drug discovery and validation. The principles and protocols outlined here are broadly applicable to a wide range of small molecule compounds and experimental systems.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the likely causes?

A1: Fluctuations in IC50 values are a common issue in drug discovery assays and can stem from several factors:

  • Cell-Based Variability:

    • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates, morphology, and signaling responses.[1][2] It is crucial to use cells within a consistent and narrow passage range for all experiments.

    • Cell Health and Viability: Ensure that cells are healthy and in the exponential growth phase at the time of treatment.[2] Cultures with low viability (<90%) should not be used.

    • Seeding Density: Inconsistent cell seeding can lead to variability in the final readout. Optimize and strictly control the number of cells seeded per well.

  • Reagent and Compound Integrity:

    • Compound Stability: this compound may be unstable in solution. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells, including controls.

    • Media and Serum Variability: Use the same lot of media and serum for a set of experiments to minimize variability.

  • Assay Protocol and Execution:

    • Incubation Times: Adhere strictly to optimized incubation times for cell plating, compound treatment, and reagent addition.

    • Pipetting Accuracy: Inaccurate pipetting, especially of viscous compound stocks, can introduce significant errors.[3] Use calibrated pipettes and appropriate techniques.

    • Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate compounds and affect cell growth.[3] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Q2: I am observing high background noise or a low signal-to-background ratio in my luminescence-based viability assay. What should I do?

A2: A poor signal-to-background ratio can mask the true effect of your compound. Consider the following troubleshooting steps:

  • Reagent Preparation and Handling:

    • Ensure the luminescent reagent is properly reconstituted and equilibrated to room temperature before use.

    • Protect the reagent from light to prevent degradation.

  • Cellular Factors:

    • Cell Number Optimization: The number of cells per well should be within the linear range of the assay. Too few cells will result in a low signal, while too many can lead to substrate depletion and a non-linear response.

    • Metabolic Activity: Differences in the metabolic activity of your cells can affect the luminescent signal. Ensure consistent cell health and growth conditions.

  • Instrumentation:

    • Luminometer Settings: Optimize the integration time and gain settings on your plate reader to maximize the signal without saturating the detector.

    • Plate Type: Use opaque-walled, white microplates for luminescence assays to maximize the light signal and prevent crosstalk between wells.[2]

Q3: My western blot results for the downstream target of this compound are not consistent. How can I improve reproducibility?

A3: Western blotting is a semi-quantitative technique prone to variability. To improve consistency:

  • Sample Preparation:

    • Consistent Lysis: Ensure complete and consistent cell lysis across all samples. Use a standardized lysis buffer and protocol.

    • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein in each lane.

  • Electrophoresis and Transfer:

    • Consistent Gel Percentage: Use the same percentage and type of acrylamide (B121943) gel for all experiments.

    • Efficient Transfer: Optimize the transfer conditions (time, voltage, buffer) to ensure complete and even transfer of proteins to the membrane.

  • Antibody Incubation and Detection:

    • Antibody Quality: Use high-quality, validated primary antibodies. Aliquot antibodies to avoid repeated freeze-thaw cycles.

    • Consistent Incubation: Maintain consistent antibody concentrations, incubation times, and temperatures.

    • Washing Steps: Perform thorough and consistent washing steps to reduce background noise.[4]

Troubleshooting Tables

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Action Expected Outcome
High Cell Passage Number Use cells within a defined low passage range (e.g., passages 5-15).Consistent cell growth and response to the compound.
Compound Instability Prepare fresh serial dilutions for each experiment from a recent stock.Reduced variability in compound potency.
Inconsistent Seeding Density Use an automated cell counter and perform a cell titration experiment to find the optimal density.Uniform cell growth across the plate and more consistent assay signal.
Edge Effects Do not use the perimeter wells for experimental samples. Fill them with sterile PBS.[3]Minimized variability between wells on the edge and center of the plate.
Variable Incubation Times Use a timer and adhere strictly to the protocol-defined incubation periods.More reproducible dose-response curves.

Table 2: Quality Control Checks for Cell-Based Assays

QC Parameter Acceptance Criteria Potential Issue if Not Met
Z'-factor > 0.5The assay has a small dynamic range and may not be able to reliably distinguish hits from noise.[5]
Signal-to-Background (S/B) Ratio > 10Low S/B indicates high background or low signal, making it difficult to detect compound effects.[5]
Coefficient of Variation (%CV) of Controls < 15%High %CV in controls suggests technical variability in the assay execution.
Cell Viability of Vehicle Control > 90%Low viability in the vehicle control indicates a problem with cell health or assay conditions.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (Luminescence-Based)

This protocol describes a general method for assessing cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Count cells and determine viability (e.g., using trypan blue exclusion).

    • Dilute cells to the optimized seeding density in culture medium.

    • Dispense the cell suspension into a 96-well, white, clear-bottom plate.

    • Incubate for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Carefully remove the medium from the cell plate and add the compound dilutions.

    • Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Luminescence Reading:

    • Equilibrate the cell plate and the luminescent reagent to room temperature.

    • Add the luminescent reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Engagement

This protocol outlines a general procedure for analyzing the phosphorylation status of a target protein after treatment with this compound.

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as in the viability assay.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using image analysis software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation This compound This compound This compound->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound Serial Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_reagent Add Luminescent Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a cell-based luminescence assay to determine IC50.

Troubleshooting_Logic start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent & Compound Stability check_cells->check_reagents No Issue fix_cells Start New Culture from Frozen Stock check_cells->fix_cells Issue Found check_protocol Review Assay Protocol Execution check_reagents->check_protocol No Issue fix_reagents Prepare Fresh Reagents/Compound check_reagents->fix_reagents Issue Found protocol_ok Protocol OK check_protocol->protocol_ok No Issue fix_protocol Refine Pipetting & Incubation Times check_protocol->fix_protocol Issue Found cells_ok Cells OK reagents_ok Reagents OK fix_cells->start fix_reagents->start fix_protocol->start

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing the Potency of ZINC36617540 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the potency of ZINC36617540 analogs, potential inhibitors of the HIV-1 Nef protein. Given that this compound is a computationally identified compound, this guide also offers general strategies applicable to the broader field of small molecule inhibitor development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative target?

A1: this compound is a small molecule identified through computational screening as a potential inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) Negative effector (Nef) protein.[1][2] Nef is an accessory protein crucial for viral replication, pathogenesis, and evasion of the host immune system, making it an attractive target for antiretroviral therapy.[3][4][5]

Q2: What are the main challenges in developing potent inhibitors against HIV-1 Nef?

A2: Developing potent HIV-1 Nef inhibitors presents several challenges. Nef lacks intrinsic enzymatic activity and functions through protein-protein interactions with a variety of host cell proteins.[3][4] This multifaceted nature means that a single inhibitor may not block all of Nef's functions. Furthermore, the development of high-throughput screening assays for Nef has been challenging due to its lack of enzymatic function.[4][6]

Q3: What general medicinal chemistry strategies can be employed to improve the potency of this compound analogs?

A3: To enhance the potency of this compound analogs, several medicinal chemistry strategies can be considered:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the lead compound to identify key pharmacophores and optimize interactions with the target.

  • Bioisosteric Replacement: Substitute functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

  • Conformational Restriction: Introduce cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can enhance binding affinity.[7]

  • "Magic Methyl" Effect: The site-selective addition of a methyl group can sometimes significantly enhance potency by improving binding affinity or metabolic stability.[8]

  • Fluorination: Adding fluorine atoms can alter the molecule's shape and reactivity, often leading to increased potency.[9]

Q4: How can I improve the bioavailability of my lead compounds?

A4: Poor bioavailability can limit the in vivo efficacy of a potent compound. Strategies to enhance bioavailability include:

  • Solubility Enhancement: Modify the structure to include more polar groups or formulate the compound with solubility-enhancing excipients.

  • Permeability Improvement: Optimize the lipophilicity (LogP) of the compound to facilitate passage across cell membranes.

  • Metabolic Stability: Identify and block sites of metabolic degradation through chemical modification.

  • Prodrugs: Convert the active compound into a temporarily inactive form that is metabolized into the active drug in the body.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cell-Based Assay Results

Problem: An analog of this compound shows high potency in a biochemical assay (e.g., inhibiting Nef-Hck interaction) but weak or no activity in a cell-based assay (e.g., restoring MHC-I surface expression).

Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Assess the compound's lipophilicity (LogP). 2. Perform a cell permeability assay (e.g., PAMPA or Caco-2). 3. Modify the structure to improve permeability, for example, by masking polar groups.
Efflux by Cellular Transporters 1. Test for inhibition in the presence of known efflux pump inhibitors. 2. Co-administer with an efflux pump inhibitor in cell-based assays.
Metabolic Instability 1. Incubate the compound with liver microsomes to assess metabolic stability. 2. Identify metabolites using mass spectrometry. 3. Modify the structure at the sites of metabolism.
Off-Target Effects in Cells 1. Perform a broader panel of cell-based assays to identify potential off-target activities. 2. Conduct a kinome scan to assess selectivity.
Issue 2: Poor Solubility of Analogs

Problem: Newly synthesized analogs of this compound are difficult to dissolve in aqueous buffers for biological assays.

Possible Cause Troubleshooting Step
High Lipophilicity 1. Measure the aqueous solubility of the compound. 2. Prepare stock solutions in an organic solvent like DMSO and dilute into aqueous buffer, ensuring the final DMSO concentration is low (<0.5%). 3. Introduce polar functional groups to the molecule to increase hydrophilicity.
Compound Aggregation 1. Visually inspect solutions for turbidity or precipitation. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 3. Perform dynamic light scattering (DLS) to detect aggregates.
Incorrect pH of Buffer 1. Determine the pKa of the compound. 2. Adjust the pH of the assay buffer to ionize the compound and increase solubility.

Experimental Protocols

Protocol 1: In Vitro Nef-Dependent Hck Activation Assay

This biochemical assay can be used to screen for inhibitors of Nef-mediated activation of the Src-family kinase Hck.

  • Reagents: Purified recombinant HIV-1 Nef protein, purified inactive Hck, ATP, and a suitable kinase substrate (e.g., a peptide with a tyrosine phosphorylation site).

  • Procedure: a. In a 96-well plate, add the test compound (analog of this compound) at various concentrations. b. Add purified Nef and inactive Hck to the wells and incubate to allow for binding. c. Initiate the kinase reaction by adding ATP and the substrate. d. After a set incubation time, stop the reaction. e. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a fluorescence-based assay).

  • Data Analysis: Plot the percentage of Hck activity against the inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based MHC-I Downregulation Assay

This assay measures the ability of a compound to restore the surface expression of MHC-I in cells expressing HIV-1 Nef.

  • Cell Line: A human T-cell line (e.g., Jurkat) stably expressing HIV-1 Nef or a control vector.

  • Procedure: a. Seed the cells in a 96-well plate. b. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours). c. Stain the cells with a fluorescently labeled antibody against MHC-I. d. Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of MHC-I on the cell surface.

  • Data Analysis: Calculate the percentage of MHC-I restoration compared to untreated Nef-expressing cells and determine the EC50 value.

Visualizations

HIV_Nef_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD4 CD4 Endocytosis Endocytosis CD4->Endocytosis MHCI MHC-I MHCI->Endocytosis Nef HIV-1 Nef Nef->CD4 Downregulation Nef->MHCI Downregulation PAK2 PAK2 Nef->PAK2 Activation AP1 AP-1 Nef->AP1 Recruitment Hck Hck Nef->Hck Activation Signaling Downstream Signaling PAK2->Signaling Hck->Signaling Degradation Lysosomal Degradation Endocytosis->Degradation Replication Viral Replication Signaling->Replication This compound This compound Analogs This compound->Nef Inhibition

Caption: HIV-1 Nef Signaling Pathways and the Point of Intervention for this compound Analogs.

Experimental_Workflow start Start: This compound Lead synthesis Analog Synthesis (SAR-guided) start->synthesis biochem_assay Biochemical Assay (e.g., Nef-Hck Binding) synthesis->biochem_assay potency_check Potent? (IC50 < 1 µM) biochem_assay->potency_check cell_assay Cell-Based Assay (e.g., MHC-I Restoration) potency_check->cell_assay Yes optimization Further Optimization potency_check->optimization No efficacy_check Efficacious? (EC50 < 10 µM) cell_assay->efficacy_check adme_tox ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) efficacy_check->adme_tox Yes efficacy_check->optimization No adme_tox->optimization Issues Found lead_candidate Lead Candidate adme_tox->lead_candidate optimization->synthesis stop Stop: Discard Analog

Caption: Experimental Workflow for the Development and Evaluation of this compound Analogs.

Troubleshooting_Potency start Low Potency Observed in Cell-Based Assay biochem_potency Check Biochemical Potency start->biochem_potency low_biochem Low Biochemical Potency biochem_potency->low_biochem Low high_biochem High Biochemical Potency biochem_potency->high_biochem High redesign Redesign Analogs (SAR) low_biochem->redesign permeability Assess Cell Permeability high_biochem->permeability low_perm Low Permeability permeability->low_perm Low high_perm High Permeability permeability->high_perm High improve_perm Improve Lipophilicity low_perm->improve_perm stability Check Metabolic Stability high_perm->stability unstable Metabolically Unstable stability->unstable Low stable Stable stability->stable High block_metabolism Block Metabolic Sites unstable->block_metabolism efflux Investigate Efflux stable->efflux

Caption: Troubleshooting Logic for Low Potency of this compound Analogs in Cellular Assays.

References

Validation & Comparative

Validating ZINC36617540 as a Hit from Virtual Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of ZINC36617540, a putative hit compound identified from virtual screening. While specific experimental data for this compound is not publicly available, this document outlines a robust, multi-faceted validation workflow. This guide will use a hypothetical scenario where this compound has been identified as a potential inhibitor of a protein kinase, a common target class in drug discovery. The presented protocols and data are illustrative and should be adapted to the specific target of interest.

Introduction to Hit Validation

Virtual screening is a powerful computational tool for identifying potential drug candidates from large compound libraries like the ZINC database.[1] However, computational predictions must be rigorously validated through experimental testing to confirm on-target activity, assess potency and selectivity, and evaluate drug-like properties. The following sections detail a standard workflow for validating a virtual screening hit, using this compound as a case study.

Experimental Validation Workflow

A typical hit validation cascade involves a series of tiered assays, moving from initial confirmation of activity to more complex cellular and safety assessments.

G cluster_0 Tier 1: Hit Confirmation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Early Safety & ADMET biochemical Biochemical Assays (e.g., Kinase Inhibition) cytotoxicity Cytotoxicity Assays (e.g., MTT) biochemical->cytotoxicity biophysical Biophysical Assays (e.g., SPR, TSA) biophysical->cytotoxicity target_engagement Target Engagement Assays (e.g., NanoBRET) cytotoxicity->target_engagement admet In Vitro ADMET Assays (Permeability, hERG, CYP Inhibition) target_engagement->admet

Caption: A tiered workflow for validating virtual screening hits.

Tier 1: Hit Confirmation

The initial step is to confirm that this compound directly interacts with the target kinase and inhibits its activity.

Biochemical Assays: Kinase Inhibition

Biochemical assays are essential for quantifying the inhibitory activity of a compound against its target enzyme.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound, and the kinase enzyme. Incubate for 10-30 minutes at 30°C.

  • Initiation of Kinase Reaction: Add ATP and the specific kinase substrate to all wells to initiate the reaction. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Biophysical Assays: Direct Binding Confirmation

Biophysical assays provide direct evidence of binding between the compound and the target protein.[3][4][5][6][]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[8][9][10][11]

  • Ligand Immobilization: Immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Inject serial dilutions of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Experimental Protocol: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[12][13][14]

  • Sample Preparation: In a 96-well PCR plate, mix the purified target kinase, a fluorescent dye (e.g., SYPRO Orange), and different concentrations of this compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the compound. A significant increase in Tm indicates ligand binding and stabilization of the protein.

Table 1: Comparison of this compound with Known Kinase Inhibitors (Hypothetical Data)

CompoundTarget KinaseBiochemical IC50 (nM)Biophysical KD (nM)
This compound Src 150 250
Saracatinib (AZD0530)Src2.7[5]-
Bosutinib (SKI-606)Src/Abl1.2 (Src), 1 (Abl)-
Imatinib (STI571)Abl234[6]-
Staurosporine (B1682477)Pan-Kinase6 (Src), 7 (PKA)[1]-

Tier 2: Cellular Activity

Following confirmation of direct binding and inhibition, the next step is to assess the compound's activity in a cellular context.

Cytotoxicity Assays

It is crucial to determine the concentration at which a compound becomes toxic to cells to establish a therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Target Engagement Assays

Target engagement assays confirm that the compound interacts with its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a sensitive method for quantifying compound binding to a target protein in live cells.[1]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase and a serial dilution of this compound to the cells.

  • BRET Measurement: If the compound displaces the tracer from the NanoLuc®-kinase fusion protein, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. Measure the BRET signal using a luminometer.

  • Data Analysis: Determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.

Table 2: Cellular Activity Profile of this compound (Hypothetical Data)

CompoundCell LineCytotoxicity CC50 (µM)Target Engagement IC50 (µM)
This compound MCF-7 > 50 1.2
StaurosporineHCT1160.006[4]-

Tier 3: Early Safety and ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify potential liabilities.[13]

G cluster_admet In Vitro ADMET Assays cluster_properties Predicted Properties caco2 Caco-2 Permeability absorption Oral Absorption caco2->absorption herg hERG Safety cardiac_safety Cardiac Safety herg->cardiac_safety cyp CYP450 Inhibition ddi Drug-Drug Interactions cyp->ddi

Caption: Key in vitro ADMET assays and their predicted outcomes.

Permeability Assessment

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for 21 days to allow for differentiation and formation of a monolayer.

  • Compound Addition: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the opposite chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) and the efflux ratio.

Cardiac Safety Assessment

Experimental Protocol: hERG Safety Assay

Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias. This assay assesses the potential for a compound to block this channel.[6]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch Clamp Electrophysiology: Use an automated patch-clamp system to measure the hERG channel current in the presence of increasing concentrations of this compound.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Metabolic Stability Assessment

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[2][5][]

  • Incubation: Incubate this compound with human liver microsomes and a specific substrate for a major CYP isoform (e.g., CYP3A4, CYP2D6).

  • Metabolite Quantification: Measure the formation of the metabolite of the specific substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of the CYP enzyme activity and determine the IC50 value.

Table 3: Early ADMET Profile of this compound (Hypothetical Data)

AssayParameterResultInterpretation
Caco-2 PermeabilityPapp (A-B) (10⁻⁶ cm/s)15High Permeability
Efflux Ratio< 2Not a P-gp substrate
hERG SafetyIC50 (µM)> 30Low risk of cardiotoxicity
CYP450 InhibitionCYP3A4 IC50 (µM)> 25Low risk of DDI
CYP2D6 IC50 (µM)15Moderate risk of DDI

Conclusion

The validation of a virtual screening hit like this compound requires a systematic and multi-tiered experimental approach. By following the workflow outlined in this guide, researchers can confidently confirm on-target activity, assess cellular potency, and identify potential liabilities early in the drug discovery process. The hypothetical data presented for this compound suggests a promising starting point for a medicinal chemistry optimization program, with good potency, cellular activity, and a generally favorable early safety profile. This structured validation process is essential for translating computational predictions into viable therapeutic candidates.

References

ZINC36617540 in the Landscape of Quinazolinone-Based Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral effects. This guide provides a comparative analysis of ZINC36617540, a putative anti-HIV agent, alongside other notable quinazolinone-based antiviral compounds. The information is presented to aid researchers in understanding the therapeutic potential and mechanism of action of this chemical class.

Overview of this compound

This compound is a compound identified from the ZINC database and is classified as a novel inhibitor of the HIV-1 Nef protein.[1] The Nef protein is a key virulence factor in HIV, playing a crucial role in viral replication, infectivity, and immune evasion. By targeting Nef, this compound represents a potential therapeutic strategy for combating HIV infection. However, to date, there is a lack of published experimental data detailing its specific antiviral potency and cytotoxicity.

Comparative Analysis with Other Quinazolinone-Based Antivirals

To contextualize the potential of this compound, this guide compares it with other quinazolinone derivatives that have demonstrated antiviral activity against a range of viruses. The following tables summarize the available quantitative data for these compounds.

Table 1: Anti-HIV Activity of Quinazolinone Derivatives
CompoundVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8a HIV-1---40.5>100>2.47[2]
8b HIV-1---52.8>100>1.89[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data for this compound is not currently available in published literature.

Table 2: Anti-Coronavirus (SARS-CoV-2 & MERS-CoV) Activity of Quinazolinone Derivatives
CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8d SARS-CoV-20.948 (µg/mL)------[1][3]
Remdesivir SARS-CoV-21.141 (µg/mL)------[1][3]
9g SARS-CoV-2< 0.25> 25> 100[4]
11e SARS-CoV-2< 0.25> 25> 100[4]
9g MERS-CoV< 1.1> 25> 22.7[4]
11e MERS-CoV< 1.1> 25> 22.7[4]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Table 3: Anti-Flavivirus (Zika & Dengue) Activity of Quinazolinone Derivatives
CompoundVirusEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
22 ZIKV (FLR strain)900>10>11[5]
27 ZIKV (FLR strain)180>10>55[5]
47 ZIKV (FLR strain)86>10>116[5]
22 DENV-2--->10---[5]
27 DENV-2--->10---[5]
47 DENV-2--->10---[5]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of antiviral compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells (e.g., Vero, A549) in a 96-well plate at a specific density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and control drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral substance that is required to reduce the number of plaque forming units (PFU) by 50%.

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar, methylcellulose) containing various concentrations of the antiviral compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Viral Titer Reduction Assay (TCID50)

This assay measures the amount of virus required to kill 50% of infected hosts or to produce a cytopathic effect in 50% of inoculated tissue culture cells.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus Infection and Compound Treatment: Infect cells with the virus in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for several days.

  • Cytopathic Effect (CPE) Observation: Observe the cells daily for the presence of CPE.

  • Data Analysis: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method. The EC50 is the concentration of the compound that reduces the viral titer by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these antiviral agents is critical for drug development.

Proposed Mechanism of this compound: Inhibition of HIV-1 Nef Signaling

This compound is proposed to inhibit the HIV-1 Nef protein. Nef is a multifunctional protein that enhances viral replication and pathogenicity by manipulating host cell signaling pathways. A primary function of Nef is the downregulation of CD4 and MHC class I from the surface of infected cells, which helps the virus evade the host immune system.

HIV_Nef_Signaling cluster_host_cell Host Cell This compound This compound Nef HIV-1 Nef Protein This compound->Nef Inhibition AP_complex AP-1/AP-2 Clathrin Adaptors Nef->AP_complex Recruits Viral_Infectivity Enhanced Viral Infectivity Nef->Viral_Infectivity CD4 CD4 Receptor AP_complex->CD4 Binds MHC_I MHC Class I AP_complex->MHC_I Binds Endocytosis Endocytosis & Lysosomal Degradation CD4->Endocytosis Internalization MHC_I->Endocytosis Internalization Immune_Evasion Immune Evasion Endocytosis->Immune_Evasion Antiviral_Screening_Workflow cluster_workflow Antiviral Drug Discovery Pipeline Compound_Library Compound Library (e.g., Quinazolinones) Primary_Screening Primary Screening (Cell-based assays, e.g., CPE inhibition) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & Cytotoxicity (EC50 & CC50 determination) Hit_Compounds->Dose_Response Lead_Candidates Lead Candidates Dose_Response->Lead_Candidates Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme assays, Time-of-addition) Lead_Candidates->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

A Comparative Analysis of the Bioactivity of Zinc-Binding Compound ZINC36617540 Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZINC36617540 is a small molecule identified from the ZINC database, a free repository of commercially available compounds for virtual screening. While a comprehensive biological activity profile for this compound is not yet publicly available, this guide provides a comparative framework for its potential cross-validation in different cell types. The following sections present hypothetical yet plausible experimental data, detailed protocols for assessing its activity, and illustrative signaling pathways and workflows that could be relevant to its mechanism of action as a putative zinc-binding compound. This guide is intended to serve as a template for researchers investigating the biological effects of novel small molecules.

Quantitative Analysis of this compound Cytotoxicity

To assess the differential activity of this compound, its cytotoxic effects were hypothetically evaluated in a cancerous and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) was determined to quantify its potency.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)
HeLaHuman Cervical CancerMTT Assay4815.2
HEK293Human Embryonic KidneyMTT Assay4845.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

HeLa and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the different concentrations of the compound for 48 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Visualizing Potential Mechanisms and Workflows

To understand the potential biological impact of this compound, it is crucial to visualize the signaling pathways it might modulate and the experimental workflow for its characterization.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MEK MEK Receptor->MEK Extracellular Signal This compound This compound JNK JNK This compound->JNK Inhibition? p38 p38 This compound->p38 Inhibition? ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Apoptosis, Proliferation) Transcription_Factors->Gene_Expression

Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.

G Experimental Workflow for this compound Activity Screening Start Start Cell_Culture Cell Culture (HeLa, HEK293) Start->Cell_Culture Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: General experimental workflow for characterizing the bioactivity of this compound.

A Head-to-Head Comparison of ZINC36617540 and Other Nef-Targeting Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computationally identified HIV-1 Nef inhibitor, ZINC36617540, with other experimentally validated Nef-targeting molecules. This document summarizes available data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

The HIV-1 accessory protein Nef is a critical factor in viral pathogenesis, playing a key role in enhancing viral replication and helping infected cells evade the host immune system.[1] Nef is not an enzyme, which makes it a challenging target for traditional drug discovery. Instead, it functions by interacting with a multitude of host cell proteins to hijack cellular pathways.[1][2] One of its key functions is the downregulation of MHC-I molecules on the surface of infected cells, which allows them to hide from cytotoxic T lymphocytes.[3] Given its importance in HIV-1 pathogenesis, developing inhibitors against Nef is a promising strategy for novel antiretroviral therapies.[1][4]

This guide focuses on this compound, a compound identified through in-silico screening, and compares its predicted characteristics with the experimentally determined activities of other notable Nef inhibitors.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and other well-characterized Nef inhibitors. It is crucial to note that the data for this compound is based on computational predictions and has not yet been experimentally validated. The experimental values for other compounds were determined in various studies and may not be directly comparable due to differing experimental conditions.

MoleculeTypePredicted Binding Affinity (ΔGbind, kcal/mol)Experimental Binding Affinity (Kd)IC50 (HIV-1 Replication)Key Inhibited Nef Functions
This compound Small Molecule (computationally identified)-20.2271[5]Not availableNot availablePredicted to inhibit Nef dimerization
B9 Diphenyl hydroxypyrazolodiazeneNot availableDirect binding confirmed by SPRSub-micromolar range[6]MHC-I downregulation, viral infectivity and replication, Nef-Hck activation[7][6]
DLC27 Not specifiedNot available~1.0 μM (by NMR)Not availablePredicted to block Nef-SH3 interactions
DQBS Diaminoquinoxaline benzenesulfonamideNot availableDirect interaction confirmed by DSF130 nM[8]Nef-dependent enhancement of HIV-1 replication, MHC-I downregulation[8]
DFP-based compounds Diphenylfuranopyrimidine derivativesNot availableIndirectly target Nef-Hck complexLow micromolar rangeNef-dependent enhancement of HIV-1 replication
2c Small MoleculeNot availableNot availableNot availableNef-mediated MHC-I downregulation
Lovastatin FDA-approved drugNot available2-digit micromolar range (by SPR)[9]Not availableMHC-I and CD4 downregulation[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of Nef-targeting molecules are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is used to measure the direct binding of an inhibitor to the Nef protein in real-time.

  • Immobilization: Recombinant purified HIV-1 Nef protein is immobilized on a sensor chip surface.

  • Interaction: A series of concentrations of the small molecule inhibitor (analyte) are flowed over the sensor chip surface.

  • Detection: The binding of the inhibitor to Nef is detected as a change in the refractive index at the surface, measured in resonance units (RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), which reflects the binding affinity, is calculated as koff/kon. A lower Kd value indicates a stronger binding affinity.

In Vitro Nef-Hck Kinase Assay

This assay measures the ability of an inhibitor to block Nef's activation of the Src-family kinase Hck.

  • Reaction Setup: Recombinant purified Hck and Nef proteins are incubated together in a kinase buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a peptide substrate.

  • Detection: The level of substrate phosphorylation is quantified, often using a fluorescence resonance energy transfer (FRET)-based method.

  • Data Analysis: The concentration of the inhibitor that reduces Hck activity by 50% (IC50) is determined.

MHC-I Downregulation Assay using Flow Cytometry

This cell-based assay assesses the ability of an inhibitor to restore the surface expression of MHC-I molecules in the presence of Nef.

  • Cell Culture and Transfection: A suitable human cell line (e.g., CEM T cells or HeLa cells) is transfected with a plasmid expressing both HIV-1 Nef and a reporter protein like GFP.

  • Inhibitor Treatment: The transfected cells are treated with various concentrations of the Nef inhibitor.

  • Staining: After a suitable incubation period, the cells are stained with a fluorescently labeled antibody specific for an MHC-I allotype (e.g., HLA-A2).

  • Flow Cytometry Analysis: The fluorescence intensity of the MHC-I staining on the cell surface is measured by flow cytometry, gating on the GFP-positive (Nef-expressing) cells.

  • Data Analysis: The percentage of MHC-I expression restored in the presence of the inhibitor is calculated relative to control cells not expressing Nef. The half-maximal effective concentration (EC50) can be determined.

Visualizations

The following diagrams illustrate key pathways and experimental concepts related to Nef function and its inhibition.

Nef_MHC1_Downregulation cluster_cell Infected Cell cluster_golgi Golgi cluster_surface Cell Surface MHC-I MHC-I MHC-I_surface MHC-I MHC-I->MHC-I_surface transport blocked Endosome Endosome MHC-I->Endosome rerouted to AP-1 AP-1 AP-1->MHC-I binds to cytoplasmic tail Nef Nef Nef->AP-1 recruits Nef_Inhibitor Nef Inhibitor Nef_Inhibitor->Nef blocks interaction with AP-1 CTL Cytotoxic T Lymphocyte MHC-I_surface->CTL presents viral antigen to Infected Cell Infected Cell CTL->Infected Cell kills

Caption: Nef-mediated MHC-I downregulation pathway and its inhibition.

Experimental_Workflow_SPR start Start immobilize Immobilize recombinant Nef protein on sensor chip start->immobilize inject Inject Nef inhibitor (analyte) at various concentrations immobilize->inject detect Detect binding signal (Resonance Units) inject->detect analyze Analyze sensorgrams to determine kon and koff detect->analyze calculate Calculate Kd (koff/kon) analyze->calculate end End: Binding Affinity (Kd) Determined calculate->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Logical_Relationship_Inhibitors cluster_inhibitors Nef-Targeting Molecules Nef_Protein HIV-1 Nef Protein This compound This compound (Predicted) This compound->Nef_Protein Predicted to bind to dimerization interface B9 B9 B9->Nef_Protein Binds to dimerization interface DLC27 DLC27 DLC27->Nef_Protein Binds to SH3-binding surface DQBS DQBS DQBS->Nef_Protein Directly binds to Nef

Caption: Logical relationship of different inhibitors targeting the Nef protein.

References

Unraveling the Therapeutic Potential of HIV-1 Nef Inhibitors: An In Vitro to In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available experimental data detailing the in vitro or in vivo activity of the compound ZINC36617540. The information presented in this guide is a hypothetical case study designed to illustrate the principles of in vitro to in vivo correlation for a representative HIV-1 Nef inhibitor, hereafter referred to as "Hypothetical Nef Inhibitor" (HNI). This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing the performance of novel HIV-1 Nef inhibitors.

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Nef protein is a critical accessory factor for viral pathogenesis and represents a promising target for novel antiretroviral therapies. Nef manipulates host cell signaling pathways to enhance viral replication and evade the host immune system.[1][2][3] Small molecule inhibitors that disrupt Nef function could therefore offer a valuable addition to the current antiretroviral arsenal. Establishing a clear correlation between the in vitro activity and in vivo efficacy of these inhibitors is paramount for their successful clinical translation. This guide provides a comparative overview of the methodologies and data required to build this correlation, using our Hypothetical Nef Inhibitor (HNI) and a known reference compound, B9, as examples.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical quantitative data for HNI in comparison to the known Nef inhibitor, B9.

Table 1: Comparative In Vitro Activity of Nef Inhibitors

ParameterHypothetical Nef Inhibitor (HNI)B9 (Reference)
Target Binding
Nef Binding Affinity (KD)50 nM150 nM
Enzymatic Assays
Hck Kinase Activation (IC50)200 nM500 nM
Cell-Based Assays
Inhibition of CD4 Downregulation (EC50)300 nM800 nM
Inhibition of MHC-I Downregulation (EC50)450 nM1.2 µM
Antiviral Activity (IC50 in TZM-bl cells)150 nM300 nM[4]
Cytotoxicity (CC50 in CEM T-cells)> 50 µM> 20 µM
Selectivity Index (CC50/IC50) > 333> 67

Table 2: Comparative In Vivo Evaluation of Nef Inhibitors in a Humanized Mouse Model

ParameterHypothetical Nef Inhibitor (HNI)B9 (Reference)
Pharmacokinetics
Oral Bioavailability40%Data not available
Plasma Half-life (t1/2)8 hoursData not available
Efficacy
Reduction in Viral Load (log10 copies/mL)1.5 log10 reductionData not available
Restoration of CD4+ T-cell count (cells/µL)Increase of 150 cells/µLData not available
Toxicity
Maximum Tolerated Dose (MTD)50 mg/kgData not available
Observed Adverse EffectsNone at therapeutic dosesData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Assays
  • Nef Binding Affinity Assay (Surface Plasmon Resonance - SPR):

    • Objective: To determine the binding affinity and kinetics of the inhibitor to purified recombinant HIV-1 Nef protein.

    • Method: Recombinant Nef protein is immobilized on a sensor chip. The inhibitor is then flowed over the chip at various concentrations. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).

  • Hck Kinase Activation Assay:

    • Objective: To measure the inhibitor's ability to block Nef-dependent activation of the Src-family kinase Hck.[1][2]

    • Method: Recombinant Hck is incubated with recombinant Nef in the presence of varying concentrations of the inhibitor. The kinase activity is then measured using a substrate phosphorylation assay, typically through ATP consumption or phosphospecific antibody detection. The IC50 value is determined.

  • CD4 and MHC-I Downregulation Assay (Flow Cytometry):

    • Objective: To assess the inhibitor's capacity to reverse Nef-mediated downregulation of CD4 and MHC-I on the surface of T-cells.

    • Method: A T-cell line (e.g., CEM) is transfected with a Nef-expressing plasmid. The cells are then treated with the inhibitor at various concentrations. After a suitable incubation period, the surface expression of CD4 and MHC-I is quantified using fluorescently labeled antibodies and flow cytometry. The EC50 value is calculated.

  • Antiviral Activity Assay (TZM-bl Reporter Cell Line):

    • Objective: To determine the inhibitor's potency in suppressing HIV-1 replication in a cell-based model.

    • Method: TZM-bl cells, which express HIV-1 receptors and contain a Tat-inducible luciferase reporter gene, are infected with HIV-1 in the presence of the inhibitor. Viral entry and replication lead to the expression of luciferase. The antiviral activity is quantified by measuring the reduction in luciferase activity.[5]

In Vivo Models
  • Humanized Mouse Model:

    • Objective: To evaluate the in vivo efficacy and pharmacokinetics of the Nef inhibitor in a small animal model that supports HIV-1 infection.[6]

    • Method: Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system. These humanized mice are then infected with HIV-1. The inhibitor is administered through a relevant route (e.g., oral gavage), and its effects on viral load and CD4+ T-cell counts are monitored over time. Pharmacokinetic parameters are determined by analyzing plasma concentrations of the drug.

Visualizing the Path to Inhibition

HIV-1 Nef Signaling Pathway

The following diagram illustrates the central role of HIV-1 Nef in manipulating host cell signaling pathways to promote viral pathogenesis. Nef interacts with multiple host proteins to downregulate cell surface receptors like CD4 and MHC-I and to activate signaling cascades that enhance viral replication.

Nef_Signaling_Pathway HIV_Nef HIV-1 Nef AP2 AP-2 Complex HIV_Nef->AP2 Hck Hck/Src Family Kinases HIV_Nef->Hck AP1 AP-1 Complex HIV_Nef->AP1 CD4 CD4 Receptor AP2->CD4 Endocytosis CD4 Endocytosis & Degradation CD4->Endocytosis Immune_Evasion Immune Evasion Endocytosis->Immune_Evasion Signaling_Cascade Signaling Cascade (e.g., PAK2 activation) Hck->Signaling_Cascade Viral_Replication Enhanced Viral Replication Signaling_Cascade->Viral_Replication MHC_I MHC-I MHC_I_Downregulation MHC-I Downregulation MHC_I->MHC_I_Downregulation AP1->MHC_I MHC_I_Downregulation->Immune_Evasion

Caption: HIV-1 Nef signaling pathways leading to immune evasion and enhanced viral replication.

Experimental Workflow for In Vitro to In Vivo Correlation

The following workflow outlines the logical progression from initial in vitro screening to in vivo validation for a novel Nef inhibitor.

IVIVC_Workflow In_Vitro_Screening In Vitro Screening (HTS) Hit_Identification Hit Identification (e.g., HNI) In_Vitro_Screening->Hit_Identification In_Vitro_Characterization In Vitro Characterization (Binding, Enzymatic, Cell-based Assays) Hit_Identification->In_Vitro_Characterization Lead_Optimization Lead Optimization (ADME/Tox Profiling) In_Vitro_Characterization->Lead_Optimization IVIVC_Establishment Establishment of In Vitro-In Vivo Correlation In_Vitro_Characterization->IVIVC_Establishment In_Vivo_Model In Vivo Model Selection (e.g., Humanized Mice) Lead_Optimization->In_Vivo_Model PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies In_Vivo_Model->PK_PD_Studies Efficacy_Studies In Vivo Efficacy Studies (Viral Load, CD4 Count) PK_PD_Studies->Efficacy_Studies Efficacy_Studies->IVIVC_Establishment

References

Assessing the Therapeutic Potential of ZINC36617540 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on ZINC36617540 and its specific analogs is limited. Therefore, this guide serves as a template for researchers and drug development professionals, illustrating how to structure a comparative analysis of a lead compound and its derivatives. The data and experimental protocols presented herein are hypothetical and for illustrative purposes only.

Introduction

This compound has been identified as a promising hit compound in a high-throughput screen against Tyrannosaurus Kinase 1 (TK1), a key enzyme implicated in the progression of various neoplastic diseases. Its novel scaffold presents an opportunity for the development of a new class of TK1 inhibitors. This guide provides a comparative analysis of this compound and three of its rationally designed analogs: ZINC-A1, ZINC-A2, and ZINC-A3. The objective is to assess their relative therapeutic potential based on in vitro efficacy, selectivity, and preliminary safety profiles.

Comparative Efficacy and Safety Data

The following tables summarize the key performance metrics for this compound and its analogs.

Table 1: In Vitro Efficacy against Tyrannosaurus Kinase 1 (TK1)

CompoundIC50 (nM)Mechanism of Inhibition
This compound150ATP Competitive
ZINC-A150ATP Competitive
ZINC-A2200Non-competitive
ZINC-A375ATP Competitive
Staurosporine (Control)10ATP Competitive

Table 2: In Vitro Cytotoxicity in Cancer Cell Line (A549)

CompoundCC50 (µM)
This compound25
ZINC-A115
ZINC-A250
ZINC-A330
Doxorubicin (Control)1.2

Table 3: Kinase Selectivity Profile

CompoundTK1 IC50 (nM)TK2 IC50 (nM)TK3 IC50 (nM)Selectivity Ratio (TK2/TK1)Selectivity Ratio (TK3/TK1)
This compound150150030001020
ZINC-A1502501000520
ZINC-A2200400080002040
ZINC-A375150022502030

Experimental Protocols

TK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TK1.

Materials:

  • Recombinant human TK1 enzyme

  • ATP

  • Biotinylated peptide substrate

  • Test compounds (this compound and analogs)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • HTRF KinEASE-STK S1 kit

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to a 384-well plate.

  • Add 4 µL of TK1 enzyme solution (final concentration 0.5 ng/µL) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a mixture of biotinylated substrate and ATP (final concentrations 1 µM and 10 µM, respectively) to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of HTRF detection reagents.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

Cell Viability Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds in a cancer cell line.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom white plates

Procedure:

  • Seed A549 cells at a density of 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate CC50 values from the dose-response curves.

Visualizations

G cluster_pathway Hypothetical TK1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TK1 Tyrannosaurus Kinase 1 Receptor->TK1 Activates DownstreamEffector Downstream Effector TK1->DownstreamEffector Phosphorylates CellProliferation Cell Proliferation & Survival DownstreamEffector->CellProliferation This compound This compound Analogs This compound->TK1 Inhibits

Caption: Hypothetical signaling cascade of Tyrannosaurus Kinase 1 (TK1).

G Start Start: Compound Synthesis Step1 Step 1: In Vitro Kinase Assay (IC50 Determination) Start->Step1 Step2 Step 2: Cell Viability Assay (CC50 Determination) Step1->Step2 Step3 Step 3: Kinase Selectivity Profiling Step2->Step3 Decision Decision: Therapeutic Potential? Step3->Decision End End: Lead Candidate Selection Decision->End High Potential

Independent Verification of Novel Anti-HIV Compounds: A Comparative Framework Featuring ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific peer-reviewed experimental data on the anti-HIV activity of ZINC36617540 is publicly available. This compound is a compound listed in the ZINC database, a repository of commercially available compounds for virtual screening. Its potential anti-HIV activity may be predicted from computational studies, but experimental verification is essential.

This guide provides a comprehensive framework for the independent verification of the anti-HIV activity of a novel compound, using this compound as a placeholder. It outlines the necessary experimental protocols, data presentation formats, and comparative analyses against established antiretroviral drugs. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-HIV Activity

To objectively assess the potential of a novel compound like this compound, its anti-HIV efficacy and cytotoxicity must be compared against well-characterized antiretroviral agents from different classes.

Table 1: Comparative Anti-HIV-1 Activity and Cytotoxicity

CompoundDrug ClassTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical)(To be determined)DataDataDataData
Zidovudine (AZT)NRTIReverse Transcriptase0.0040.012>1000>250,000
Efavirenz (EFV)NNRTIReverse Transcriptase0.0030.0013712,333
Darunavir (DRV)Protease InhibitorProtease0.0030.004>100>33,333
Raltegravir (RAL)Integrase InhibitorIntegrase0.0020.005>100>50,000
Maraviroc (MVC)Entry InhibitorCCR50.0020.001>10>5,000

IC50 (50% inhibitory concentration), EC50 (50% effective concentration), and CC50 (50% cytotoxic concentration) values are approximate and can vary based on the specific assay, cell line, and virus strain used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for evaluating the anti-HIV activity and cytotoxicity of a compound.

In Vitro Anti-HIV Activity Assays

a) HIV-1 p24 Antigen Assay

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM-GFP) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Expose the cells to various concentrations of the test compound (e.g., this compound) for a designated pre-incubation period (e.g., 2 hours).[1]

    • Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., NL4-3, IIIB) or a clinical isolate.[1][2]

    • Incubate for a period that allows for multiple rounds of viral replication (e.g., 72 hours).[1]

    • Collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[1][2]

    • The IC50 value is calculated as the compound concentration that inhibits p24 production by 50% compared to untreated, infected cells.

b) Reverse Transcriptase (RT) Activity Assay

This assay directly measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA to DNA.

  • Principle: This can be a cell-free (biochemical) assay using purified RT enzyme or a cell-based assay measuring RT activity in the supernatant of infected cell cultures.

  • Procedure (Cell-Free):

    • Purified recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(A)-oligo(dT)).

    • The reaction mixture includes labeled deoxynucleotides (e.g., ³H-dTTP) and varying concentrations of the test compound.

    • The incorporation of the labeled nucleotide into the newly synthesized DNA is measured, typically by scintillation counting.

    • The IC50 value represents the compound concentration that reduces RT activity by 50%.

Cytotoxicity Assays

These assays are critical to determine if the anti-HIV activity is due to specific inhibition of the virus or general toxicity to the host cells.

a) MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.[3]

  • Procedure:

    • Seed cells in a 96-well plate and expose them to the same concentrations of the test compound as used in the antiviral assays.

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated control cells.

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • After incubation with the test compound, the cell culture medium is replaced with a medium containing neutral red.

    • After an incubation period, the cells are washed, and the incorporated dye is extracted.

    • The absorbance of the extracted dye is measured colorimetrically.

    • The CC50 is calculated similarly to the MTT assay.

c) Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cell death.[4]

  • Principle: LDH in the supernatant catalyzes a reaction that results in a color change, which is measured spectrophotometrically.

  • Procedure:

    • After treatment with the test compound, a sample of the cell culture supernatant is collected.

    • The supernatant is incubated with the LDH assay reaction mixture.

    • The absorbance is measured to quantify the amount of LDH released.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action & Lead Optimization A Compound Synthesis /Acquisition (this compound) B Primary Screening: HIV-1 p24 Antigen Assay A->B C Cytotoxicity Screening: MTT Assay A->C D Determination of IC50 and CC50 B->D C->D E Calculate Selectivity Index (SI = CC50 / IC50) D->E F Hit Compound Confirmation E->F G Mechanism of Action Studies (e.g., RT, Protease, Integrase Assays) F->G H Resistance Profiling G->H I Lead Optimization (Structure-Activity Relationship) G->I J In Vivo Studies I->J

Caption: Workflow for the evaluation of a novel anti-HIV compound.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_inhibitors Integration Integration into Host DNA Transcription Transcription Integration->Transcription Translation 4. Translation Transcription->Translation Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Import 3. Nuclear Import RT->Import Import->Integration Assembly 5. Assembly & Budding Translation->Assembly Maturation 6. Maturation Assembly->Maturation Entry_I Entry Inhibitors Entry_I->Binding NRTI_NNRTI NRTIs/NNRTIs NRTI_NNRTI->RT Integrase_I Integrase Inhibitors Integrase_I->Integration Protease_I Protease Inhibitors Protease_I->Maturation

Caption: Simplified HIV life cycle and targets of antiretroviral drugs.

Conclusion

The independent verification of a potential anti-HIV compound such as this compound requires a systematic approach involving robust in vitro assays and objective comparison with existing therapies. By following the outlined experimental protocols and data presentation framework, researchers can effectively evaluate the therapeutic potential of novel compounds, determine their mechanism of action, and identify promising candidates for further development in the fight against HIV/AIDS.

References

Comparative Analysis of PF-3450074's Potent Anti-HIV-1 Activity Across Diverse Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the HIV-1 capsid inhibitor, PF-3450074 (also known as PF74), reveals its potent and broad-spectrum efficacy against a range of HIV-1 subtypes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of PF74's antiviral activity, supported by experimental data, detailed methodologies, and a visualization of its mechanism of action.

PF-3450074 is a small molecule inhibitor that targets the HIV-1 capsid protein (CA), a critical component for viral replication. By binding to the capsid, PF74 disrupts its stability, leading to premature uncoating of the viral core and subsequent inhibition of reverse transcription. This novel mechanism of action makes it a subject of significant interest in the development of new antiretroviral therapies.

Quantitative Analysis of Antiviral Activity

The antiviral potency of PF-3450074 has been evaluated against a panel of HIV-1 isolates, including various subtypes. The data, summarized in the table below, demonstrates the compound's consistent submicromolar activity across different viral clades.

HIV-1 Isolate/SubtypeCell TypePotency MetricValue (µM)
HIV-1 (Lab Strain NL4-3)MT-2EC500.207 (median)
HIV-1 (Lab Strain NL4-3)HeLaIC500.70 ± 0.16
HIV-1 (Subtype A isolate 93RW025)PBMCsIC501.5 ± 0.9
HIV-1 (Subtype B isolate JR-CSF)PBMCsIC500.6 ± 0.20
HIV-1 (Subtype C isolate 93MW965)PBMCsIC500.6 ± 0.10
Diverse HIV-1 Clinical Isolates (6 clades)PBMCsMedian EC500.207 (range 0.113 - 0.362)

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. Data is compiled from multiple studies.[1][2][3]

Mechanism of Action: Destabilizing the Core

PF-3450074's primary mechanism of action involves the destabilization of the HIV-1 capsid.[4][5] The compound binds to a specific pocket within the N-terminal domain of the capsid protein.[3][6] This binding event is believed to induce conformational changes that lead to the premature disassembly of the capsid core, a process known as uncoating.[4][5] The untimely uncoating of the viral core exposes the viral RNA and associated enzymes to the host cell cytoplasm before the completion of reverse transcription, thus halting the viral replication cycle.[1][4]

HIV1_Inhibition_Pathway cluster_entry Viral Entry cluster_inhibition Inhibition by PF-3450074 cluster_replication Viral Replication Steps HIV-1_Virion HIV-1 Virion Host_Cell Host Cell Viral_Core Viral Core (Capsid) PF74 PF-3450074 (PF74) Uncoating Premature Uncoating Reverse_Transcription Reverse Transcription Integration Integration into Host DNA Blocked_Replication Viral Replication Blocked

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-HIV-1 activity of PF-3450074.

Single-Cycle HIV-1 Infection Assay

This assay measures the ability of a compound to inhibit a single round of viral replication.

  • Cell Lines: MT-2 T-cell line, HeLa-P4 cells, or Peripheral Blood Mononuclear Cells (PBMCs) are commonly used.

  • Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates from various subtypes.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of PF-3450074 are added to the cells.

    • A known amount of HIV-1 is added to the cell cultures.

    • The infection is allowed to proceed for a defined period (e.g., 48-72 hours).

    • Viral replication is quantified by measuring the level of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral DNA in the cells using quantitative PCR (qPCR).[3][4]

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50 or IC50) is calculated from the dose-response curve.

In Vitro HIV-1 Core Destabilization Assay

This assay directly assesses the effect of the compound on the stability of the viral core.

  • Materials: Purified HIV-1 cores.

  • Procedure:

    • Purified HIV-1 cores are incubated with varying concentrations of PF-3450074 at 37°C for a specific duration.[4]

    • The samples are then centrifuged to separate the intact (pelleted) cores from the dissociated (soluble) capsid proteins.

    • The amount of capsid protein in both the pellet and supernatant fractions is quantified by p24 ELISA.

  • Data Analysis: An increase in the amount of soluble capsid protein in the presence of the compound indicates core destabilization.

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay cluster_destabilization_assay Core Destabilization Assay Cell_Seeding 1. Seed Target Cells (e.g., PBMCs, HeLa) Compound_Addition 2. Add Serial Dilutions of PF-3450074 Cell_Seeding->Compound_Addition Virus_Infection 3. Infect with HIV-1 Subtypes Compound_Addition->Virus_Infection Incubation 4. Incubate for 48-72h Virus_Infection->Incubation Quantification 5. Quantify Viral Replication (p24 ELISA or qPCR) Incubation->Quantification EC50_Calculation 6. Calculate EC50/IC50 Quantification->EC50_Calculation Core_Purification 1. Purify HIV-1 Cores Compound_Incubation 2. Incubate Cores with PF-3450074 Core_Purification->Compound_Incubation Centrifugation 3. Centrifuge to Separate Intact vs. Soluble CA Compound_Incubation->Centrifugation CA_Quantification 4. Quantify Capsid (CA) in Fractions (ELISA) Centrifugation->CA_Quantification Analysis 5. Analyze CA Distribution CA_Quantification->Analysis

Conclusion

PF-3450074 demonstrates significant promise as a broad-spectrum anti-HIV-1 agent. Its consistent potency against multiple HIV-1 subtypes, coupled with its unique mechanism of targeting the viral capsid, underscores its potential as a lead compound for the development of a new class of antiretroviral drugs. Further research is warranted to explore its clinical efficacy and to understand the full spectrum of its interactions with host cell factors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ZINC36617540

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety protocols and logistical plans for the handling of ZINC36617540, a compound containing zinc. The following guidance is based on the general safety information for zinc and zinc compounds.

Hazard Identification and Personal Protective Equipment

This compound is a zinc-containing compound. While specific toxicological data for this exact compound is not available, the primary hazards are associated with zinc. Zinc dust can be a fire hazard, and zinc oxide fumes can cause metal fume fever with flu-like symptoms.[1] Prolonged skin exposure may lead to dermatitis.[2] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory coatTo be worn over personal clothing.
Respiratory Protection Fume hood or respiratorUse a fume hood for procedures that may generate dust or fumes. A respirator may be necessary for high-exposure scenarios.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[4]

    • Avoid breathing dust or fumes.[4]

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Keep away from incompatible materials such as acids and alkalis, which can generate flammable hydrogen gas.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

    • Keep away from sources of ignition.[5]

    • Store segregated from incompatible materials.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

For spills, evacuate non-essential personnel and ventilate the area. Wear appropriate PPE and collect the spillage using a non-combustible absorbent material like sand or dry earth.[4] Place the collected material in a sealed container for disposal.[6]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[2] Do not release it into the environment.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical waste.[7]

  • Disposal Route:

    • Dispose of the contents and container in accordance with all federal, state, and local regulations.[3][4]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent.[7][8] The rinsate must be collected and treated as hazardous waste.[7] After rinsing, the container can be disposed of as regular trash, but it is best to reuse it for compatible waste collection.[7]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a Ventilated Area (Fume Hood) a->b c Weigh and Prepare This compound Solution b->c d Perform Experiment c->d e Collect Waste in Labeled Container d->e f Decontaminate Work Area e->f g Dispose of Waste via EHS f->g h Remove and Dispose of PPE g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.